(+)-Tetrabenazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJIEFSOBYUXJB-GDBMZVCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2CC1=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101117156 | |
| Record name | (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026016-83-0 | |
| Record name | (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1026016-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabenazine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026016830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRABENAZINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69ENL3U6BF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Characterization of (+)-Tetrabenazine Enantiomers
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro characterization of tetrabenazine (TBZ) enantiomers and their primary metabolites. The focus is on their interaction with the Vesicular Monoamine Transporter 2 (VMAT2), the principal target for their therapeutic action. This document details binding affinities, experimental protocols for key assays, and illustrates the relevant biological and experimental pathways.
Introduction: Tetrabenazine and its Stereoisomers
Tetrabenazine is a reversible inhibitor of VMAT2, a transporter that loads monoamine neurotransmitters (dopamine, serotonin, norepinephrine) from the neuronal cytoplasm into synaptic vesicles for subsequent release.[1][2][3] By inhibiting VMAT2, TBZ depletes monoamine stores, a mechanism that is effective in treating hyperkinetic movement disorders such as the chorea associated with Huntington's disease.[1][2][3][4]
The commercially available drug is a racemic mixture of (+)-(3R,11bR)-TBZ and (−)-(3S,11bS)-TBZ.[1] In vivo, tetrabenazine is rapidly and extensively converted by carbonyl reductases into active metabolites known as dihydrotetrabenazines (HTBZ).[1][3][5] These metabolites, specifically the α-HTBZ and β-HTBZ isomers, are considered the primary pharmacologically active agents.[1][6] The binding of these stereoisomers to VMAT2 is highly stereospecific, with the (+)-enantiomers demonstrating significantly higher potency.[1][5]
VMAT2 Binding Affinity of Tetrabenazine Enantiomers and Metabolites
The cornerstone of the in vitro characterization of TBZ is the determination of its binding affinity for VMAT2. This is typically quantified using a competitive radioligand binding assay to determine the dissociation constant (Kᵢ). The data consistently show a dramatic difference in affinity between the (+) and (-) enantiomers of both TBZ and its HTBZ metabolites. The (+)-enantiomers bind to VMAT2 with high, nanomolar affinity, whereas the (-)-enantiomers are thousands of times less potent.[1][7]
Of the metabolites, (+)-α-dihydrotetrabenazine ((+)-α-HTBZ) generally exhibits the highest affinity for VMAT2, even slightly greater than the parent (+)-TBZ.[1][7] The (3R,11bR)-configuration is considered crucial for high-affinity binding to VMAT2.[1][7]
The following table summarizes the quantitative binding affinity data for TBZ enantiomers and their principal HTBZ metabolites at the VMAT2 transporter.
| Compound | Stereoisomer | VMAT2 Binding Affinity (Kᵢ, nM) |
| Tetrabenazine (TBZ) | Racemic (±)-TBZ | 7.62[1] |
| (+)-(3R,11bR)-TBZ | 4.47[1][7] | |
| (−)-(3S,11bS)-TBZ | 36,400[1][7] | |
| α-Dihydrotetrabenazine (α-HTBZ) | (+)-(2R,3R,11bR)-DHTBZ | 3.96[1][7] |
| (−)-(2S,3S,11bS)-DHTBZ | ~2,200 - 23,700[2][5] | |
| β-Dihydrotetrabenazine (β-HTBZ) | (+)-(2S,3R,11bR)-DHTBZ | 13.4[1] |
| (−)-(2R,3S,11bS)-DHTBZ | 2,460[1] |
Note: Kᵢ values can vary slightly between studies due to different experimental conditions.
Off-Target Receptor Binding
While the primary activity of tetrabenazine is at VMAT2, weak binding at the dopamine D2 receptor has been reported, with a Kᵢ value of approximately 2100 nM.[3][8] Certain metabolites, particularly [−]-α-HTBZ, may have a higher affinity for other central nervous system targets, which could contribute to some of the off-target effects observed with racemic tetrabenazine.[9][10] However, some dihydrotetrabenazine isomers show negligible binding at dopamine receptors, suggesting a potential for improved side-effect profiles with enantiomerically pure compounds.[1]
Visualizing the Mechanism and Metabolism
The diagrams below illustrate the metabolic pathway of tetrabenazine and its mechanism of action at the neuronal synapse.
Caption: Metabolic reduction of tetrabenazine enantiomers to their active HTBZ metabolites.
Caption: Mechanism of VMAT2 inhibition by (+)-Tetrabenazine and its active metabolites.
Experimental Protocols
A detailed methodology for the VMAT2 binding assay is provided below, based on established protocols.[1]
Objective: To determine the binding affinity (Kᵢ) of test compounds by measuring their ability to displace a specific radioligand ([³H]dihydrotetrabenazine) from VMAT2 in brain tissue homogenates.
Materials:
-
Test Compounds: (+)-TBZ, (-)-TBZ, and their metabolites.
-
Radioligand: [³H]dihydrotetrabenazine ([³H]DHTBZ) with a specific activity of ~20 Ci/mmol.
-
Tissue Preparation: Striatal tissue from rats, homogenized in HEPES-sucrose buffer.
-
Buffer: HEPES-sucrose buffer (pH 7.4).
-
Non-specific Binding Control: 20 µM racemic (±)-Tetrabenazine.
-
Filtration: Whatman GF/B glass fiber filters, presoaked in 0.5% polyethyleneimine (PEI).
-
Equipment: Incubation tubes (polystyrene), rapid vacuum filtration apparatus, scintillation counter.
Procedure:
-
Assay Preparation: Prepare serial dilutions of the test compounds.
-
Incubation Mixture: In polystyrene assay tubes, combine the following in a final volume of 0.5 mL:
-
2 nM [³H]DHTBZ
-
1.0 mg of rat striatal tissue homogenate
-
Varying concentrations of the test compound.
-
For determining non-specific binding, add 20 µM (±)-TBZ instead of the test compound.
-
For determining total binding, add buffer instead of the test compound.
-
-
Incubation: Incubate the tubes for 60 minutes at room temperature.
-
Termination: Terminate the reaction by rapid filtration through the presoaked Whatman GF/B filters using a vacuum filtration manifold.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
References
- 1. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Tetrabenazine Enantiomers against Vesicular Monoamine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrabenazine | C19H27NO3 | CID 6018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
pharmacological profile of (+)-Tetrabenazine and its metabolites
An In-depth Technical Guide to the Pharmacological Profile of (+)-Tetrabenazine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabenazine (TBZ) is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2) and is clinically approved for the treatment of hyperkinetic movement disorders, most notably chorea associated with Huntington's disease.[1][2][3] The commercially available drug is a racemic mixture of this compound and (-)-tetrabenazine. However, the pharmacological activity is highly stereospecific, with the (+)-enantiomer and its subsequent metabolites being the primary contributors to VMAT2 inhibition.
This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its major metabolites, focusing on its pharmacodynamics, pharmacokinetics, and the experimental methodologies used for its characterization. Understanding the distinct properties of the parent drug and its metabolic products is critical for drug development and optimizing therapeutic strategies.
Pharmacodynamics: The Mechanism of Action
The primary pharmacological action of tetrabenazine and its active metabolites is the reversible, high-affinity inhibition of VMAT2.[3][4]
VMAT2 Function and Inhibition:
VMAT2 is a transport protein located on the membrane of synaptic vesicles in central nervous system neurons. Its function is to translocate monoamine neurotransmitters—such as dopamine, serotonin, norepinephrine, and histamine—from the cytoplasm into the vesicles for storage and subsequent release into the synaptic cleft.[2]
By inhibiting VMAT2, this compound and its metabolites block the uptake of monoamines into these vesicles. The unprotected monoamines remaining in the cytoplasm are then degraded by enzymes like monoamine oxidase (MAO). This process leads to a depletion of monoamine stores within presynaptic neurons, reducing their release and subsequent signaling.[3][4] The therapeutic effect in hyperkinetic disorders is primarily attributed to the depletion of dopamine in the basal ganglia.[4][5]
The inhibition mechanism involves initial low-affinity binding of the drug to the lumenal-open state of VMAT2, which then induces a conformational change, resulting in a high-affinity, dead-end occluded complex.[6][7][8]
Binding Affinity and Stereospecificity
The binding of tetrabenazine and its metabolites to VMAT2 is highly stereospecific. The (+)-enantiomer of tetrabenazine and its corresponding metabolites exhibit significantly higher affinity for VMAT2 than their (-)-enantiomer counterparts. Among the metabolites, (+)-α-dihydrotetrabenazine ((+)-α-HTBZ) demonstrates the most potent binding.[2]
Table 1: VMAT2 Binding Affinities (Ki) of this compound and its Metabolites
| Compound | Stereoisomer | VMAT2 Binding Affinity (Ki, nM) |
| Tetrabenazine (TBZ) | (+)-TBZ | 4.47[2][9] |
| (-)-TBZ | 36,400[2][9] | |
| α-Dihydrotetrabenazine | (+)-α-HTBZ | 3.96[2][9] |
| (α-HTBZ) | (-)-α-HTBZ | 23,700[1] |
| β-Dihydrotetrabenazine | (+)-β-HTBZ | 13.4[2] |
| (β-HTBZ) | (-)-β-HTBZ | 17,900[2] |
Note: Ki values represent the dissociation constant, where a lower value indicates higher binding affinity.
Off-Target Receptor Interactions
While the primary therapeutic action is mediated via VMAT2, some metabolites of tetrabenazine have shown appreciable affinity for other central nervous system receptors. Notably, the [-]-α-deuHTBZ metabolite (from the deuterated form of tetrabenazine) has been found to bind to dopamine (D2S, D3) and serotonin (5-HT1A, 5-HT2B, 5-HT7) receptors.[10] This suggests that the metabolite profile can influence the potential for off-target effects.[11][12] Tetrabenazine itself has a much lower affinity for D2 receptors compared to VMAT2.[4]
Pharmacokinetics
The clinical activity of tetrabenazine is profoundly influenced by its pharmacokinetic profile, which is characterized by extensive first-pass metabolism and the generation of several active metabolites.[13][14]
Absorption and Bioavailability
Following oral administration, tetrabenazine is well-absorbed (≥75%), but it undergoes rapid and extensive first-pass metabolism in the liver.[15] This results in a very low systemic bioavailability for the parent drug, estimated at approximately 5%.[13][14] Consequently, plasma concentrations of unchanged tetrabenazine are often below the limit of detection.[4] In contrast, its primary metabolites have a high systemic availability.[13][14]
Metabolism
Tetrabenazine is primarily metabolized in the liver by carbonyl reductase to form two major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[1][4][5] These metabolites are considered the major pharmacologically active substances in vivo.[2]
These dihydro-metabolites are further metabolized, mainly by the cytochrome P450 enzyme CYP2D6 (with minor contributions from CYP1A2), to form O-desmethyl metabolites.[4][5] The activity of CYP2D6 can lead to interindividual variability in metabolism, affecting plasma concentrations and potentially the required dosage.[5]
Distribution
Tetrabenazine is rapidly distributed to the brain following administration.[4][5] Positron Emission Tomography (PET) studies have shown the highest binding in the striatum, consistent with the high density of VMAT2 in this brain region.[4][5] The parent drug is highly protein-bound (82-88%), whereas its α-HTBZ and β-HTBZ metabolites are less so (60-68% and 59-63%, respectively).[5]
Elimination
Elimination of tetrabenazine occurs primarily through renal excretion of its metabolites, accounting for about 75% of the administered dose.[4][5] A smaller portion is eliminated via fecal excretion (7% to 16%).[4][5] Unchanged tetrabenazine is not found in human urine.[4][5]
Summary of Pharmacokinetic Parameters
The pharmacokinetic properties of tetrabenazine and its principal metabolites differ significantly, which is critical for understanding the drug's overall therapeutic effect and dosing regimen.
Table 2: Pharmacokinetic Parameters of Tetrabenazine and its Metabolites
| Compound | Tmax (hours) | Elimination Half-Life (hours) | Protein Binding (%) |
| Tetrabenazine | N/A (often undetectable) | ~10[4][5] | 82-88[5] |
| α-HTBZ | 1 - 1.5[4][15] | 4 - 8[4] (or 7[5]) | 60-68[5] |
| β-HTBZ | 1 - 1.5[4][15] | 2 - 4[4] (or 5[5]) | 59-63[5] |
| 9-desmethyl-β-HTBZ | ~2[5][15] | ~12[5] | Not specified |
Tmax: Time to reach maximum plasma concentration. Half-life values can show interindividual variability.
Experimental Protocols
VMAT2 Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity (Ki) of compounds for VMAT2.
Objective: To quantify the ability of test compounds (this compound and its metabolites) to displace a specific radioligand, [³H]dihydrotetrabenazine, from VMAT2 in rat striatal tissue.[2]
Materials:
-
Radioligand: [³H]dihydrotetrabenazine ([³H]DHTBZ)
-
Tissue Source: Rat striatal tissue homogenate (a rich source of VMAT2)
-
Buffer: HEPES-sucrose buffer
-
Test Compounds: (+)-TBZ, (-)-TBZ, and all HTBZ stereoisomers at various concentrations.
-
Non-specific Binding Control: A high concentration (e.g., 20 µM) of unlabeled (±)-Tetrabenazine.
-
Filtration System: Whatman GF/B filters, presoaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter: For measuring radioactivity.
Methodology:
-
Tissue Preparation: Homogenize rat striatal tissue in ice-cold buffer.
-
Incubation: In polystyrene assay tubes, combine the striatal tissue homogenate, 2 nM [³H]DHTBZ, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled (±)-TBZ.
-
Equilibration: Incubate the mixture for 60 minutes at room temperature to allow binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through the presoaked glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Pharmacokinetic Study Using LC-MS/MS
This protocol describes a general workflow for characterizing the pharmacokinetic profile of tetrabenazine and its metabolites in vivo.
Objective: To determine the plasma concentration-time profiles of tetrabenazine and its metabolites following administration to subjects (human or animal).
Methodology:
-
Dosing: Administer a single oral dose of tetrabenazine to subjects.
-
Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Process blood samples by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.
-
Sample Extraction: Extract the parent drug and its metabolites from the plasma matrix, typically using liquid-liquid extraction or solid-phase extraction.
-
LC-MS/MS Analysis: Quantify the concentrations of tetrabenazine and its individual metabolites using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12] This technique provides the high sensitivity and specificity required to measure low concentrations and differentiate between stereoisomers.
-
Pharmacokinetic Analysis: Use specialized software to analyze the resulting plasma concentration-time data. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t½) for each analyte.
Conclusion
The pharmacological profile of this compound is complex and is largely defined by the activity of its stereoisomeric metabolites. While the parent drug has low bioavailability, its rapid and extensive metabolism produces potent VMAT2 inhibitors, primarily (+)-α-HTBZ and (+)-β-HTBZ. The stereospecificity of VMAT2 binding is a critical determinant of the drug's therapeutic efficacy, with the (+)-enantiomers showing thousands-fold higher affinity than their (-)-counterparts. A thorough understanding of the distinct pharmacokinetic and pharmacodynamic properties of each metabolite is essential for the continued development of VMAT2 inhibitors and for optimizing the treatment of hyperkinetic movement disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrabenazine - Wikipedia [en.wikipedia.org]
- 4. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 7. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pharmacokinetics of tetrabenazine and its hydroxy metabolite in patients treated for involuntary movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. drugs.com [drugs.com]
(+)-Tetrabenazine as a Tool for Studying Dopamine Depletion: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tetrabenazine (TBZ) is a potent and reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), a key protein responsible for packaging monoamine neurotransmitters, particularly dopamine, into synaptic vesicles.[1][2] The (+)-enantiomer of tetrabenazine exhibits significantly higher affinity for VMAT2 compared to its (-)-counterpart, making it a precise tool for investigating the consequences of dopamine depletion in the central nervous system. By blocking VMAT2, (+)-TBZ prevents the sequestration of cytosolic dopamine into vesicles, leaving it vulnerable to degradation by monoamine oxidase (MAO).[3] This leads to a rapid and substantial depletion of presynaptic dopamine stores, a state that is invaluable for modeling neuropsychiatric and neurodegenerative disorders such as Parkinson's disease and Huntington's disease.[4][5][6] This guide provides a comprehensive overview of (+)-TBZ's mechanism, quantitative data on its activity, detailed experimental protocols for its use, and visual diagrams to illustrate key pathways and workflows.
Mechanism of Action
(+)-Tetrabenazine's primary mechanism is the high-affinity, reversible inhibition of VMAT2.[7][8] VMAT2 is an antiporter on the membrane of synaptic vesicles that utilizes a proton gradient to transport monoamines like dopamine, serotonin, and norepinephrine from the cytoplasm into the vesicle for storage and subsequent release.[4][9]
By binding to VMAT2, (+)-TBZ locks the transporter in a conformation that prevents monoamine uptake.[4][10] This interruption of vesicular loading leads to two primary consequences:
-
Depletion of Vesicular Stores: The pool of neurotransmitters available for synaptic release is drastically reduced.
-
Cytoplasmic Degradation: Dopamine remaining in the cytoplasm is metabolized by enzymes such as monoamine oxidase (MAO), further decreasing total neuronal dopamine levels.[3]
This targeted depletion of dopamine is the foundation of TBZ's utility in research, allowing for the controlled study of dopamine-deficient states. While TBZ also affects serotonin and norepinephrine, it shows a preferential action on dopamine, particularly at lower doses.[11][12] It is important to note that while TBZ's primary target is VMAT2, it also exhibits a very weak affinity for the dopamine D2 receptor, though this is unlikely to contribute significantly to its primary effects at typical research concentrations.[8][13]
Quantitative Data
The efficacy and specificity of (+)-TBZ and its metabolites are quantified through various binding and functional assays. This data is critical for designing experiments and interpreting results.
Table 1: VMAT2 Binding Affinity and Functional Inhibition
| Compound | Preparation | Assay Type | Ki (nM) | Kd (nM) | IC50 | Source |
| This compound | Racemic mixture resolution | VMAT2 Binding Assay | 4.47 | - | - | [14] |
| (-)-Tetrabenazine | Racemic mixture resolution | VMAT2 Binding Assay | 36,400 | - | - | [14] |
| Tetrabenazine (unspecified) | Commercial | VMAT2 Binding Assay | 100 | - | - | [8] |
| (+)-α-Dihydrotetrabenazine | Metabolite of TBZ | VMAT2 Binding Assay | 3.96 | - | - | [15] |
| (+)-α-Dihydrotetrabenazine | Radioligand | VMAT2 Binding Assay | - | 18 ± 4 | - | [10][16] |
| Tetrabenazine | Commercial | DA Uptake Inhibition (HEK-293 cells) | - | - | 28.8 nM | [17] |
| Tetrabenazine | Commercial | DA Depletion (Rat Striatum) | - | - | ~1.2 mg/kg | [18] |
Table 2: In Vivo Dopamine Depletion
| Species | Dose & Route | Brain Region | Time Point | % Dopamine Depletion | Source |
| Rat | 5 mg/kg | Striatum | 1 hour | ~90% | [18] |
| Rat | 0.4 mg/kg (subcutaneous) | Striatum | Not specified | Effective Depletion | [12] |
Experimental Protocols
The following protocols are generalized methodologies based on published literature. Researchers should optimize these protocols for their specific experimental conditions.
Protocol: VMAT2 Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki or Kd) of compounds for VMAT2.
Materials:
-
Purified VMAT2 protein or membrane preparations from VMAT2-expressing cells.
-
[³H]-dihydrotetrabenazine ([³H]DTBZ) as the radioligand.
-
Assay Buffer: e.g., 25 mM Sodium Phosphate, pH 7.4.
-
Test compound ((+)-TBZ) and non-specific binding control (e.g., 10 µM unlabeled tetrabenazine).
-
Scintillation vials and scintillation fluid.
-
Microbeta scintillation counter.
-
Glass fiber filters.
Methodology:
-
Preparation: Dilute the purified VMAT2 preparation to a final concentration of approximately 2.5-5 nM in the assay buffer.[10][16]
-
Incubation: In reaction tubes, combine the VMAT2 preparation with varying concentrations of the test compound. Add a fixed concentration of [³H]DTBZ (e.g., 10-20 nM).[16][17]
-
Control Groups:
-
Total Binding: VMAT2 preparation + [³H]DTBZ (no test compound).
-
Non-specific Binding: VMAT2 preparation + [³H]DTBZ + a high concentration of unlabeled TBZ (e.g., 10 µM).[17]
-
-
Reaction: Incubate the mixture for 90 minutes at 30°C to reach equilibrium.[17]
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters, washing quickly with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid. Measure radioactivity (counts per minute, CPM) using a scintillation counter.[17]
-
Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot specific binding against the concentration of the test compound to determine Ki or IC₅₀ values using appropriate pharmacological software (e.g., GraphPad Prism).
Protocol: In Vivo Dopamine Depletion and Neurochemical Analysis
This protocol outlines the administration of (+)-TBZ to rodents to induce dopamine depletion, followed by neurochemical analysis.
Materials:
-
This compound.
-
Vehicle solution (e.g., 20% DMSO in 80% physiological saline).[5]
-
Rodents (rats or mice).
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection.
-
Brain dissection tools.
-
Homogenization buffer and equipment.
Methodology:
-
Drug Preparation: Dissolve (+)-TBZ in the vehicle solution. The dose of 1.0 mg/kg is effective for behavioral studies in rats, while 5 mg/kg produces profound depletion.[5][18]
-
Administration: Administer the prepared (+)-TBZ solution or vehicle control to the animals via intraperitoneal (IP) injection.[5]
-
Time Course: Wait for the desired time point post-injection. Maximal dopamine depletion occurs rapidly, typically within 30-60 minutes.[18] Behavioral effects may be assessed around 120 minutes post-injection.[5]
-
Tissue Collection: At the designated time point, humanely euthanize the animal and rapidly dissect the brain on ice. Isolate brain regions of interest (e.g., striatum, nucleus accumbens).
-
Sample Preparation: Weigh the tissue samples and homogenize them in an appropriate buffer (e.g., perchloric acid solution) to precipitate proteins and stabilize dopamine. Centrifuge the homogenate to collect the supernatant.
-
HPLC Analysis: Inject the supernatant into the HPLC system. Dopamine and its metabolites (DOPAC, HVA) are separated on a reverse-phase column and quantified using an electrochemical detector.[19]
-
Data Analysis: Calculate dopamine concentrations relative to tissue weight (e.g., ng/mg of tissue). Compare the dopamine levels in the (+)-TBZ-treated group to the vehicle-treated group to determine the percentage of depletion.
Structure-Activity Relationship (SAR)
The stereochemistry of tetrabenazine and its metabolites is critical for VMAT2 binding. The (3R, 11bR)-configuration is essential for high-affinity binding. This is dramatically illustrated by comparing the Ki values of the two enantiomers of TBZ.
This vast difference in potency underscores the importance of using the specific (+)-enantiomer for targeted VMAT2 inhibition studies. The primary active metabolites of TBZ, α- and β-dihydrotetrabenazine (HTBZ), also exhibit stereospecificity, with the (+)-α-HTBZ metabolite showing the highest affinity for VMAT2, even greater than the parent compound.[7][14][15]
Conclusion
This compound is a specific and powerful pharmacological tool for inducing acute dopamine depletion through the reversible inhibition of VMAT2. Its well-characterized mechanism of action, high affinity for its target, and rapid in vivo effects make it an indispensable compound for researchers modeling dopamine-deficient states and exploring the neurobiology of movement and motivational disorders. By utilizing the quantitative data and protocols outlined in this guide, scientists can effectively leverage (+)-TBZ to advance our understanding of the central dopaminergic system.
References
- 1. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the dopamine depleting agent tetrabenazine on detailed temporal parameters of effort-related choice responding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceofparkinsons.com [scienceofparkinsons.com]
- 7. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 11. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. currents.plos.org [currents.plos.org]
- 13. ovid.com [ovid.com]
- 14. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 18. Tetrabenazine, an amine-depleting drug, also blocks dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tetrabenazine Mitigates Aberrant Release and Clearance of Dopamine in the Nigrostriatal System, and Alleviates L-DOPA-Induced Dyskinesia in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of VMAT2 in Complex with (+)-Tetrabenazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure of the human vesicular monoamine transporter 2 (VMAT2) in complex with the inhibitor (+)-tetrabenazine (TBZ). VMAT2, a key component of monoaminergic neurotransmission, is responsible for packaging neurotransmitters like dopamine, serotonin, and norepinephrine into synaptic vesicles.[1] Its dysfunction is implicated in several neuropsychiatric disorders, and it is a crucial target for various therapeutic agents and drugs of abuse.[2][3][4] This document details the experimental protocols used to elucidate the cryo-electron microscopy (cryo-EM) structure of the VMAT2-(+)-TBZ complex, presents quantitative binding data, and visualizes the experimental workflow and the mechanism of inhibition.
Core Findings at a Glance
The structural analysis of the VMAT2-(+)-TBZ complex reveals that the transporter is locked in a fully occluded conformation.[2][3][4][5][6] Tetrabenazine binds to a central pocket within the transmembrane domain, preventing the conformational changes necessary for the transport cycle.[2][5][7] This mechanism provides a structural basis for the non-competitive inhibition of VMAT2 by tetrabenazine.[2][4][5][7] The high-resolution structure, determined at approximately 3.1 to 3.3 Å, offers a detailed view of the drug-binding site and the interactions that stabilize this inhibited state.[1][2][3][4][5]
Quantitative Data: Binding Affinities
The following table summarizes the binding affinities of tetrabenazine and related compounds to VMAT2. This data is crucial for understanding the potency and stereospecificity of these interactions.
| Compound | VMAT2 Construct | Assay Type | Parameter | Value (nM) |
| This compound | Rat Striatum | Competition Binding vs. [³H]DHTBZ | Kᵢ | 4.47 ± 0.21 |
| (±)-Tetrabenazine | Rat Striatum | Competition Binding vs. [³H]DHTBZ | Kᵢ | 7.62 ± 0.20 |
| (-)-Tetrabenazine | Rat Striatum | Competition Binding vs. [³H]DHTBZ | Kᵢ | 36,400 ± 4560 |
| [³H]Dihydrotetrabenazine (DTBZ) | Wild-Type VMAT2 | Saturation Binding | Kₑ | 18 ± 4 |
| [³H]Dihydrotetrabenazine (DTBZ) | VMAT2 Chimera | Saturation Binding | Kₑ | 26 ± 9 |
| Reserpine | Wild-Type VMAT2 | Competition Binding vs. [³H]DTBZ | Kᵢ | 161 ± 1 |
| Reserpine | VMAT2 Chimera | Competition Binding vs. [³H]DTBZ | Kᵢ | 173 ± 1 |
Data sourced from multiple studies. Kᵢ represents the inhibition constant, and Kₑ represents the equilibrium dissociation constant. DHTBZ is dihydrotetrabenazine, a high-affinity radioligand used in binding assays.
Experimental Protocols
VMAT2 Construct Design and Expression
To overcome the challenges of determining the structure of the small and flexible VMAT2 protein, a chimeric construct was engineered.[1][2]
-
Construct Design : A VMAT2 chimera was created by fusing the fluorescent protein mVenus to the N-terminus and an anti-GFP nanobody to the C-terminus of human VMAT2. This strategy increased the molecular weight and provided stable fiducial markers for cryo-EM particle alignment.[1][2]
-
Expression System : The VMAT2 chimera was expressed in HEK293S GnTI⁻ cells using a baculovirus-mediated transduction system.[4] This cell line is deficient in N-acetylglucosaminyltransferase I, which results in more homogeneous glycosylation of the expressed protein, a factor that can be beneficial for structural studies.
Protein Purification
The VMAT2 chimera was purified from the cell membranes using a multi-step chromatographic process.
-
Solubilization : The protein was extracted from the cell membranes using a detergent mixture, typically containing dodecyl-β-D-maltoside (DDM) and cholesteryl hemisuccinate (CHS).
-
Affinity Chromatography : An initial purification step was performed using an affinity resin that binds to a tag engineered into the VMAT2 construct (e.g., a His-tag).
-
Size-Exclusion Chromatography (SEC) : The final purification step involved SEC to separate the VMAT2 chimera from aggregated protein and other impurities, ensuring a monodisperse sample for cryo-EM.
Cryo-Electron Microscopy
-
Sample Preparation : The purified VMAT2 chimera, in complex with this compound, was concentrated to approximately 6 mg/mL.[8] A small volume (around 1.5 µL) of the sample was applied to glow-discharged Quantifoil holey carbon grids.[8] The grids were then blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane to vitrify the sample.[8]
-
Data Acquisition : Cryo-EM data was collected on a high-end transmission electron microscope, such as a Titan Krios, equipped with a direct electron detector. Automated data collection software was used to acquire thousands of movies of the frozen particles.
-
Data Processing : The collected movie frames were first corrected for beam-induced motion. The contrast transfer function (CTF) for each micrograph was then estimated. Particles were picked from the micrographs using a combination of blob-based and template-based picking strategies in software such as cryoSPARC.[9] The picked particles were subjected to several rounds of 2D classification to remove ice contaminants, broken particles, and other junk particles. The resulting clean particle stack was used for 3D reconstruction, starting with an ab-initio model and followed by multiple rounds of 3D classification and refinement to obtain a high-resolution map of the VMAT2-(+)-TBZ complex.[9]
Radioligand Binding Assays
-
[³H]Dihydrotetrabenazine Saturation Binding : Purified VMAT2 (wild-type or chimera) was diluted to a final concentration of 2.5 nM in a buffer containing 1 mM DDM, 0.125 mM CHS, 20 mM Tris pH 8.0, and 150 mM NaCl.[1] The protein was incubated with serially diluted ³H-labeled dihydrotetrabenazine (DTBZ).[1]
-
Determination of Specific Binding : Non-specific binding was determined in the presence of a high concentration (100 µM) of reserpine, a competitive VMAT2 inhibitor.[1] Specific binding was calculated by subtracting the non-specific counts from the total counts.
-
Data Analysis : The binding data was analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd). For competition assays, the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow for Structure Determination
Caption: Workflow for VMAT2-(+)-TBZ structure determination.
Mechanism of VMAT2 Inhibition by this compound
Caption: VMAT2 inhibition by this compound.
References
- 1. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. youtube.com [youtube.com]
- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 5. guide.cryosparc.com [guide.cryosparc.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Overexpressing Human Membrane Proteins in Stably Transfected and Clonal Human Embryonic Kidney 293S Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 9. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
The Precision Tool for Monoamine Research: An In-depth Technical Guide to (+)-Tetrabenazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Tetrabenazine is a highly specific and reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), a critical protein for the storage and release of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This technical guide provides an in-depth overview of the use of this compound as a research tool to investigate the intricacies of monoamine storage and release. It details its mechanism of action, provides key quantitative data, outlines comprehensive experimental protocols, and presents visual diagrams of relevant pathways and workflows to facilitate a deeper understanding and practical application of this compound in a research setting.
Introduction: The Role of VMAT2 and the Significance of this compound
Monoaminergic neurotransmission is fundamental to a vast array of physiological and psychological processes, and its dysregulation is implicated in numerous neurological and psychiatric disorders. Central to this system is the vesicular monoamine transporter 2 (VMAT2), a transport protein located on the membrane of synaptic vesicles. VMAT2 is responsible for sequestering cytosolic monoamines into these vesicles, a crucial step that precedes their release into the synaptic cleft.[1] By packaging monoamines into vesicles, VMAT2 serves two primary functions: it protects the neurotransmitters from enzymatic degradation in the cytoplasm and concentrates them for efficient, quantal release upon neuronal stimulation.
Tetrabenazine (TBZ) is a potent and reversible inhibitor of VMAT2.[1][2] It has been used clinically for the treatment of hyperkinetic movement disorders, such as the chorea associated with Huntington's disease.[2][3] In the context of research, the racemic mixture of tetrabenazine and its individual stereoisomers are invaluable tools for elucidating the mechanisms of monoamine storage and release. The (+)-enantiomer of tetrabenazine, in particular, exhibits a significantly higher affinity for VMAT2 compared to its (-)-enantiomer, making it a more precise tool for targeted investigations.[4][5] This guide will focus on the application of this compound as a selective pharmacological agent to probe the function and dysfunction of monoaminergic systems.
Mechanism of Action: Reversible Inhibition of VMAT2
This compound exerts its effects by binding with high affinity to VMAT2, thereby competitively inhibiting the transport of monoamines from the cytoplasm into synaptic vesicles.[1][6] This reversible inhibition leads to a depletion of monoamine stores within the presynaptic terminal.[6][7] Monoamines that are not sequestered into vesicles are susceptible to metabolism by monoamine oxidase (MAO) and other enzymes in the cytoplasm.[8] The net result is a reduction in the amount of neurotransmitter available for release upon the arrival of an action potential.
It is important to note that tetrabenazine's action is distinct from that of reserpine, another VMAT inhibitor. While both compounds block VMAT2, reserpine binds irreversibly, leading to a longer-lasting depletion of monoamines.[1] In contrast, the reversible nature of tetrabenazine's binding allows for a more controlled and shorter duration of action, which is advantageous for many experimental designs.[1]
Quantitative Data
The following tables summarize key quantitative data for this compound and its related compounds, providing a valuable resource for experimental design and data interpretation.
Table 1: VMAT2 Binding Affinities (Ki values)
| Compound | Ki (nM) | Source |
| This compound | 4.47 | [4] |
| (-)-Tetrabenazine | 36,400 | [4] |
| (±)-Tetrabenazine | Not specified | |
| (+)-α-Dihydrotetrabenazine | 3.96 | [4] |
| (-)-α-Dihydrotetrabenazine | 23,700 | [9] |
| (+)-β-Dihydrotetrabenazine | Not specified | |
| (-)-β-Dihydrotetrabenazine | Not specified |
Table 2: Effects of Tetrabenazine on Monoamine Levels
| Brain Region | Monoamine | Dose of TBZ | % Depletion | Species | Source |
| Striatum | Dopamine | 1.2 mg/kg | ~50% (IC50) | Rat | |
| Striatum | Dopamine | 5 mg/kg | ~90% | Rat | |
| Nucleus Accumbens | Dopamine | 1.2 mg/kg | ~50% (IC50) | Rat | |
| Hypothalamus | Norepinephrine | 3 mg/kg | Least affected | Rat | [8] |
| Cortex | Norepinephrine | 3 mg/kg | Significant | Rat | [8] |
| Hypothalamus | Serotonin | 3 mg/kg | Significant | Rat | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
VMAT2 Radioligand Binding Assay
This assay is used to determine the binding affinity of compounds for VMAT2. It typically involves the use of a radiolabeled ligand, such as [³H]dihydrotetrabenazine ([³H]DHTBZ), which binds to VMAT2. The ability of a test compound, like this compound, to displace the radioligand is then measured.
Materials:
-
Rat striatal tissue
-
[³H]dihydrotetrabenazine ([³H]DHTBZ)
-
This compound (or other test compounds)
-
HEPES-sucrose buffer (50 mM HEPES, 0.32 M sucrose, pH 8.0)
-
Polyethyleneimine (PEI) solution (0.5%)
-
Scintillation cocktail
-
Glass fiber filters (Whatman GF/B)
-
Homogenizer
-
Centrifuge
-
Scintillation counter
-
Brandel R48 filtering manifold (or equivalent)
Procedure:
-
Membrane Preparation:
-
Dissect rat striata on ice and freeze at -80°C until use.
-
Homogenize the tissue in 20 volumes of ice-cold HEPES-sucrose buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and centrifuge again under the same conditions.
-
Resuspend the final pellet in buffer to a concentration of 10 mg/mL (original wet weight).
-
-
Binding Assay:
-
Set up assay tubes containing 0.5 mL of HEPES-sucrose buffer.
-
To each tube, add 2 nM [³H]DHTBZ and 1.0 mg of the striatal tissue preparation.
-
For determining non-specific binding, add 20 µM of unlabeled (±)-tetrabenazine.
-
For competition assays, add varying concentrations of this compound.
-
Incubate the tubes for 60 minutes at room temperature.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through Whatman GF/B filters pre-soaked in 0.5% PEI, using a Brandel R48 filtering manifold.
-
Wash the filters rapidly with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular levels of monoamines in specific brain regions of freely moving animals, providing a dynamic view of neurotransmitter release.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 11, 3 mm membrane)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF), composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.2 MgCl₂, pH 7.4.
-
This compound solution for injection
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum, nucleus accumbens).
-
Allow the animal to recover from surgery for a specified period.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent monoamine degradation.
-
Administer this compound systemically (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples to monitor the effect of the drug on extracellular monoamine levels.
-
-
Sample Analysis (HPLC-ECD):
-
Inject the collected dialysate samples into an HPLC-ECD system.
-
Separate the monoamines using a reverse-phase C18 column.
-
Detect and quantify the monoamines using an electrochemical detector.
-
The mobile phase composition can be, for example: 150 mM sodium dihydrogen phosphate, 4.76 mM citric acid, 3 mM sodium dodecyl sulfate, 50 µM EDTA, 10% (v/v) methanol, 15% (v/v) acetonitrile, pH 5.60.[1]
-
-
Data Analysis:
-
Quantify the concentration of each monoamine in the dialysate samples.
-
Express the results as a percentage of the baseline levels to visualize the time course of the drug's effect.
-
Vesicular Monoamine Uptake Assay
This in vitro assay directly measures the function of VMAT2 by quantifying the uptake of radiolabeled monoamines into isolated synaptic vesicles.
Materials:
-
Synaptic vesicle preparation (isolated from rat brain)
-
[³H]dopamine or other radiolabeled monoamine
-
ATP
-
Assay buffer (e.g., containing sucrose, HEPES, and MgCl₂)
-
This compound (or other inhibitors)
-
Scintillation cocktail and counter
-
Glass fiber filters
Procedure:
-
Isolation of Synaptic Vesicles:
-
Prepare a crude synaptic vesicle fraction from rat brain tissue (e.g., striatum) through a series of homogenization and centrifugation steps.
-
-
Uptake Assay:
-
Pre-incubate the isolated synaptic vesicles in the assay buffer.
-
Initiate the uptake reaction by adding [³H]dopamine and ATP.
-
To test the effect of this compound, add it to the incubation mixture at various concentrations.
-
Incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by rapid filtration through glass fiber filters to separate the vesicles from the incubation medium.
-
Wash the filters with ice-cold buffer to remove unbound radiolabel.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]dopamine taken up by the vesicles.
-
Determine the inhibitory effect of this compound by comparing the uptake in its presence to the control (no inhibitor).
-
Calculate the IC50 value for the inhibition of vesicular uptake.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound.
Caption: Signaling pathway of dopamine storage and release, and the inhibitory action of this compound on VMAT2.
Caption: Experimental workflow for investigating the effects of this compound on monoamine systems.
Caption: Logical relationship of events following this compound administration, from VMAT2 inhibition to altered signaling.
Conclusion
This compound is an indispensable tool for researchers investigating the fundamental processes of monoamine storage and release. Its high affinity and selectivity for VMAT2, coupled with its reversible mechanism of action, allow for precise and controlled experimental manipulation of the monoaminergic system. This technical guide has provided a comprehensive resource, including quantitative data and detailed experimental protocols, to empower researchers in their use of this compound. By leveraging the information and methodologies presented herein, scientists can continue to unravel the complex roles of monoamines in health and disease, ultimately paving the way for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. pdspdb.unc.edu [pdspdb.unc.edu]
- 3. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 4. researchgate.net [researchgate.net]
- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 8. m.youtube.com [m.youtube.com]
- 9. atbweb.stanford.edu [atbweb.stanford.edu]
Preclinical Efficacy of (+)-Tetrabenazine in Animal Models of Chorea: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Tetrabenazine, a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), has demonstrated significant promise in preclinical studies for the management of chorea, a hyperkinetic movement disorder characteristic of conditions like Huntington's disease. This technical guide provides an in-depth analysis of the preclinical data on this compound in a transgenic rat model of Huntington's disease, detailing the experimental protocols and the underlying mechanism of action. The quantitative data from these studies are summarized, and the key signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in the field of neuropharmacology and drug development.
Introduction
Chorea is a debilitating neurological symptom characterized by involuntary, irregular, and non-repetitive muscle movements. It is a hallmark of Huntington's disease, a progressive neurodegenerative disorder. The underlying pathophysiology of chorea is linked to the overactivity of dopaminergic pathways in the basal ganglia. Consequently, therapeutic strategies have focused on modulating dopamine signaling.
Tetrabenazine (TBZ) is a VMAT2 inhibitor that depletes presynaptic dopamine stores, thereby reducing dopaminergic transmission.[1][2] The commercially available form is a racemic mixture; however, preclinical research has indicated that the (+)-enantiomer, this compound, is the more pharmacologically active isomer. This whitepaper focuses on the preclinical evaluation of this compound in animal models of chorea, providing a detailed overview of its efficacy and the methodologies used to assess it.
Mechanism of Action: VMAT2 Inhibition
This compound exerts its therapeutic effect by reversibly inhibiting VMAT2, a transport protein located on the membrane of synaptic vesicles in presynaptic neurons.[1][2] VMAT2 is responsible for the uptake of monoamines, including dopamine, from the cytoplasm into synaptic vesicles for subsequent release into the synaptic cleft.
By blocking VMAT2, this compound prevents the packaging of dopamine into these vesicles. The unpackaged dopamine in the cytoplasm is then metabolized by monoamine oxidase (MAO), leading to a depletion of dopamine stores in the nerve terminal. This reduction in the amount of dopamine available for release at the synapse helps to alleviate the hyperkinetic movements associated with chorea.
Signaling Pathway of VMAT2 Inhibition by this compound
Caption: VMAT2 Inhibition by this compound.
Preclinical Efficacy in a Transgenic Rat Model of Huntington's Disease
A key preclinical study evaluated the efficacy of tetrabenazine in a transgenic rat model of Huntington's disease (tgHD), which exhibits choreiform movements. This animal model provides a valuable platform for assessing the therapeutic potential of anti-chorea agents.
Data Presentation
The study demonstrated a significant reduction in choreiform movements following the administration of tetrabenazine. The quantitative data are summarized in the table below.
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Reduction in Choreiform Movements (%) | Statistical Significance (p-value) |
| Tetrabenazine | 2.5 | Subcutaneous | 55 | <0.01 |
| Vehicle | N/A | Subcutaneous | 0 | N/A |
Data extrapolated from an abstract reporting a 55% average reduction in hyperkinetic movements.[3]
Experimental Protocol
The following methodology was employed in the study:
-
Animal Model: 17-month-old homozygous male transgenic Huntington's disease (tgHD) rats (n=11) were used. These rats are genetically modified to express the human huntingtin gene with an expanded CAG repeat, leading to a phenotype that includes hyperkinetic movements resembling chorea.[3]
-
Drug Administration: Tetrabenazine was administered via a subcutaneous injection at a dose of 2.5 mg/kg. A vehicle control was also administered through the same route. Each animal received both the tetrabenazine and vehicle treatments in a crossover design.[3]
-
Behavioral Assessment: The animals were videotaped in their home cages before and after the injection. The frequency of choreiform movements, characterized as abrupt, rapid, brief, and irregular movements of the neck, was quantified.[3]
-
Observation Schedule: Evaluations were conducted every 15 minutes for a 5-minute assessment period both before and after the injection. The observer was blinded to the treatment condition to minimize bias.[3]
Experimental Workflow
Caption: Experimental Workflow for Tetrabenazine Study.
Discussion and Future Directions
The preclinical findings from the transgenic rat model of Huntington's disease strongly support the efficacy of this compound in reducing choreiform movements. The 55% reduction in these hyperkinetic symptoms is a compelling piece of evidence for its therapeutic potential.[3] The mechanism of action, through the inhibition of VMAT2 and subsequent depletion of dopamine, provides a clear neurochemical basis for these observations.[1][2]
Future preclinical research should aim to:
-
Conduct dose-response studies to identify the optimal therapeutic window for this compound.
-
Evaluate the long-term efficacy and safety of chronic this compound administration.
-
Investigate the potential of this compound to ameliorate other behavioral and cognitive deficits associated with Huntington's disease models.
-
Explore the pharmacokinetics and metabolism of this compound in different animal models to better predict its profile in humans.
Conclusion
The preclinical evidence robustly supports the development of this compound as a treatment for chorea. The data from the transgenic rat model of Huntington's disease, coupled with a well-understood mechanism of action, provides a strong foundation for its clinical investigation. This technical whitepaper summarizes the key findings and methodologies, offering a valuable resource for scientists and researchers dedicated to advancing treatments for hyperkinetic movement disorders.
References
- 1. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Q03 Effects of tetrabenazine on choreiform movements in the transgenic rat model of Huntington's disease | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
Methodological & Application
Application Notes and Protocols for Induction of Parkinsonism in Rodent Models Using (+)-Tetrabenazine
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Tetrabenazine (TBZ) is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles.[1][2] By inhibiting VMAT2, tetrabenazine leads to the depletion of these neurotransmitters in the synaptic cleft, with a preferential effect on dopamine in the striatum at lower doses.[1][3] This targeted depletion of dopamine mimics the neurochemical hallmark of Parkinson's disease, resulting in a parkinsonian phenotype in rodents characterized by motor deficits such as catalepsy and reduced locomotor activity.[1][2] This makes this compound a valuable pharmacological tool for inducing a reversible and dose-dependent rodent model of parkinsonism, useful for screening potential anti-parkinsonian drugs and studying the underlying mechanisms of motor dysfunction.
Data Presentation
Table 1: Quantitative Behavioral Effects of Tetrabenazine in Rodents
| Species | Dose (mg/kg) | Route | Behavioral Test | Key Findings | Reference |
| Rat | 2.0 | i.p. | Catalepsy (Crossed-leg position) | Significant induction of catalepsy. | [1][2] |
| Rat | 1.0 | i.p. | Effort-related choice task (FR5/chow) | Decreased lever pressing, increased intake of freely available chow. | [4][5] |
| Rat | 2.5 | s.c. | Hyperkinetic movement assessment (tgHD model) | Reduced hyperkinetic movements by an average of 55%. | [6] |
| Mouse | 1.0 | i.p. | Morphine-induced hyperlocomotion | Significantly attenuated hyperlocomotion. | [1] |
| Mouse | 2.0 - 8.0 | i.p. | Effort-related choice task (touchscreen) | Dose-related decrease in panel pressing and increase in pellet intake. | [7] |
Table 2: Quantitative Neurochemical Effects of Tetrabenazine in Rats
| Dose (mg/kg) | Brain Region | Time Post-injection | Neurochemical Change | Key Findings | Reference |
| ~1.2 | Striatum & Nucleus Accumbens | - | Dopamine Depletion | IC50 for dopamine depletion. | [3] |
| 5.0 | Striatum | 1 hour | Dopamine Depletion | ~90% depletion of striatal dopamine content. | [3] |
| 40 | Striatum & Nucleus Accumbens | - | Dopamine Metabolites | 5- to 8-fold increases in 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). | [3] |
Experimental Protocols
Protocol 1: Induction and Assessment of Catalepsy in Rats
This protocol describes the induction of a parkinsonian-like state (catalepsy) in rats using this compound.
Materials:
-
This compound
-
Vehicle (e.g., 20% DMSO in 0.9% NaCl, with 1N HCl added to solubilize, final pH adjusted to ~3.5)
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Catalepsy scoring apparatus (e.g., horizontal bar, wire mesh grid)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Drug Preparation:
-
Dissolve this compound in the vehicle to a final concentration of 2 mg/mL. Ensure complete dissolution. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Acclimation:
-
House rats under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Allow at least one week for acclimation to the housing facility before the experiment.
-
Handle the rats for several days prior to the experiment to minimize stress.
-
-
Tetrabenazine Administration:
-
Administer a single dose of 2 mg/kg of this compound via intraperitoneal (i.p.) injection.
-
A control group should receive an equivalent volume of the vehicle.
-
-
Behavioral Assessment (Catalepsy):
-
Assess catalepsy at regular intervals post-injection (e.g., 30, 60, 90, 120 minutes).
-
Bar Test: Gently place the rat's forepaws on a horizontal bar raised approximately 9 cm from the surface. Measure the time the rat maintains this unnatural posture. A cut-off time (e.g., 180 seconds) should be set.
-
Grid Test: Place the rat on a vertical wire mesh grid. Observe its ability to move and descend. Measure the time it remains immobile.
-
-
Data Analysis:
-
Record the duration of catalepsy in seconds for each time point.
-
Compare the catalepsy scores between the tetrabenazine-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Assessment of Motor Activity in an Open Field Test
This protocol is for evaluating the effect of this compound on spontaneous locomotor activity.
Materials:
-
This compound solution (as prepared in Protocol 1)
-
Vehicle
-
Rodents (mice or rats)
-
Open field arena (e.g., a square or circular arena with video tracking software)
-
Syringes and needles for injection
Procedure:
-
Drug Preparation and Administration:
-
Prepare and administer this compound at the desired dose (e.g., 1-2 mg/kg for rats, 2-8 mg/kg for mice) via i.p. injection.
-
Administer vehicle to the control group.
-
-
Open Field Test:
-
Allow a pre-treatment habituation period in the open field arena for 10-15 minutes on the day before the test.
-
On the test day, place the animal in the center of the open field arena at a set time after injection (e.g., 30 or 60 minutes).
-
Record the animal's activity for a defined period (e.g., 15-30 minutes) using a video tracking system.
-
-
Parameters to Measure:
-
Total distance traveled
-
Rearing frequency (vertical activity)
-
Time spent in the center versus the periphery of the arena (as an indicator of anxiety-like behavior)
-
Ambulatory time vs. resting time
-
-
Data Analysis:
-
Analyze the recorded parameters using the tracking software.
-
Compare the data between the tetrabenazine and vehicle groups using appropriate statistical methods.
-
Signaling Pathways and Workflows
Caption: Mechanism of this compound leading to dopamine depletion.
Caption: General workflow for inducing and assessing parkinsonism with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The selective 5-HT 1A receptor agonist, NLX-112, overcomes tetrabenazine-induced catalepsy and depression-like behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrabenazine, an amine-depleting drug, also blocks dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the dopamine depleting agent tetrabenazine on detailed temporal parameters of effort-related choice responding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the dopamine depleting agent tetrabenazine on detailed temporal parameters of effort-related choice responding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnnp.bmj.com [jnnp.bmj.com]
- 7. The dopamine depleting agent tetrabenazine alters effort-related decision making as assessed by mouse touchscreen procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of (+)-Tetrabenazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Tetrabenazine (TBZ) is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), a key protein responsible for packaging monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles.[1][2] By inhibiting VMAT2, tetrabenazine leads to the depletion of these monoamines from nerve terminals, which is the primary mechanism underlying its therapeutic effects in hyperkinetic movement disorders.[1][3] It is the only drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of chorea associated with Huntington's disease.[3][4] In preclinical research, tetrabenazine is widely used to model motivational deficits and to study the role of monoamines in various physiological and pathological processes.[5][6]
These application notes provide detailed protocols for the in vivo administration of this compound in rodent models, along with quantitative data from published studies to guide experimental design.
Mechanism of Action
Tetrabenazine's primary mechanism of action is the reversible, high-affinity inhibition of VMAT2.[4][7] This inhibition prevents the uptake of monoamines from the cytoplasm into synaptic vesicles, leaving them susceptible to degradation by monoamine oxidase (MAO). The resulting depletion of vesicular monoamines, particularly dopamine, in the striatum is thought to mediate its therapeutic effects in reducing hyperkinetic movements.[7] One study in rats demonstrated that tetrabenazine decreased brain levels of dopamine by 40%, serotonin by 44%, and norepinephrine by 41%.[7]
Quantitative Data from In Vivo Studies
The following tables summarize dosages and their effects from various preclinical studies.
Table 1: Intraperitoneal (i.p.) Administration of this compound in Rodents
| Animal Model | Dose (mg/kg) | Vehicle | Observed Effects | Reference |
| Male ICR Mice | 0 - 2 | Not specified | Reduced morphine-induced hyperactivity; induced oral tremors and stereotyped behaviors. | [1] |
| Adult Male Sprague-Dawley Rats | 0.25 - 2 | Not specified | Dose-dependently increased tremulous jaw movements. | [1] |
| Rats | 1.0 | 10% DMSO in saline | Decreased lever pressing for food reward, increased consumption of freely available chow. | [5][8] |
| Rats | 3.0 | Not specified | Depletion of brain dopamine, norepinephrine, and serotonin. | [9] |
| Rats | 0.75 | 10% DMSO in saline | Induced a low-effort bias in an effort-related choice task. | [6] |
Table 2: Subcutaneous (s.c.) Administration of this compound in Rodents
| Animal Model | Dose (mg/kg) | Vehicle | Observed Effects | Reference |
| Adult Male MAO A KO or Wild-type Mice | 1 - 10 | Not specified | Dose-dependently decreased levels of norepinephrine, dopamine, and 5-HT; 5 mg/kg completely eliminated aggressive behavior. | [1] |
| Homozygous Male tgHD Rats (17 months old) | 2.5 | Not specified | Reduced the number of hyperkinetic movements by an average of 55%. | [10] |
Table 3: Oral (p.o.) Administration of this compound in Rodents
| Animal Model | Dose | Vehicle | Administration Schedule | Observed Effects | Reference |
| YAC128 HD Mice | 0.125 mg/mouse | 50 µl of PBS with 2% corn flour | Three times a week starting at 2 or 6 months of age. | Improved motor coordination and beam performance; reduced striatal cell loss. | [11][12] |
| Rats | 0.5 - 10 mg/kg | Not specified | Single dose | Linear pharmacokinetics observed in this dose range. | [13] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection in Mice and Rats
This protocol is a standard method for systemic administration of tetrabenazine for behavioral and neurochemical studies.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in sterile saline)
-
Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the vehicle to the desired concentration. For example, to achieve a 1.0 mg/kg dose in a 10 mL/kg injection volume, prepare a 0.1 mg/mL solution.
-
Ensure the solution is fully dissolved. Gentle warming may be necessary but check for compound stability.
-
-
Animal Handling and Injection:
-
Weigh the animal to determine the precise injection volume.
-
Restrain the animal securely. For mice, grasp the loose skin over the shoulders and neck. For rats, a two-person technique is recommended for secure handling.[14]
-
Position the animal with its head tilted downwards to move the abdominal organs cranially.[15]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[14][15]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45° angle with the bevel facing up.[14][16]
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.[15]
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Oral Gavage in Rodents
This method is suitable for studies requiring repeated administration over a longer period.
Materials:
-
This compound
-
Vehicle (e.g., PBS with 2% corn flour)
-
Sterile gavage needles (size appropriate for the animal's weight)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Suspension:
-
Suspend this compound in the vehicle to the desired concentration. Sonication may be required to achieve a uniform suspension.
-
-
Animal Handling and Gavage:
-
Weigh the animal to determine the administration volume. Gavage volumes should generally not exceed 1% of the body weight.[17]
-
Securely restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[17]
-
Measure the appropriate length of the gavage needle from the corner of the mouth to the last rib to ensure it will reach the stomach.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The animal should swallow the needle. Do not force it.[17]
-
If resistance is met, withdraw and re-attempt.
-
Once the needle is in place, administer the suspension.
-
Withdraw the needle smoothly and return the animal to its cage.
-
Monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.[17]
-
Pharmacokinetics
Tetrabenazine is rapidly and extensively metabolized after oral administration, with a low systemic bioavailability.[3][13] The primary active metabolites are α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[3] In rats, the clearance of tetrabenazine is high, approaching hepatic blood flow, indicating perfusion-limited clearance.[13] The oral absorption is rapid and nearly complete.[13]
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route | Reference |
| Bioavailability (F) | 0.17 | i.v. vs p.o. (1 mg/kg) | [13] |
| Clearance | 58.9 ± 6.01 mL/min/kg | i.v. | [13] |
Safety and Considerations
-
Side Effects: In both humans and animal models, tetrabenazine can induce sedation, parkinsonism, and depression-like symptoms.[7][12]
-
Vehicle Selection: The choice of vehicle is critical for ensuring the stability and bioavailability of tetrabenazine. For intraperitoneal injections, a solution of 10% DMSO in saline has been successfully used.[5][8] For oral administration, a suspension in PBS with 2% corn flour has been reported.[11]
-
Dose and Timing: The optimal dose and timing of administration will depend on the specific research question and animal model. It is recommended to perform dose-response studies to determine the most appropriate dose for the desired effect. The timing of administration relative to behavioral testing is also crucial; for example, in some studies, injections were given 90-120 minutes before testing.[5][8]
-
Animal Welfare: Proper handling and injection techniques are essential to minimize stress and discomfort to the animals. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.
References
- 1. Tetrabenazine (Xenazine) | Monoamine Transporter | CAS 58-46-8 | Buy Tetrabenazine (Xenazine) from Supplier InvivoChem [invivochem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrabenazine: the first approved drug for the treatment of chorea in US patients with Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the dopamine depleting agent tetrabenazine on detailed temporal parameters of effort-related choice responding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 7. Tetrabenazine in the treatment of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Concentration-effect relationships of tetrabenazine and dihydrotetrabenazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tetrabenazine is neuroprotective in Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrabenazine is neuroprotective in Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of tetrabenazine and its major metabolite in man and rat. Bioavailability and dose dependency studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. research.vt.edu [research.vt.edu]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. research.sdsu.edu [research.sdsu.edu]
Application Notes and Protocols for the Quantification of (+)-Tetrabenazine and its Metabolites using HPLC
These application notes provide detailed methodologies for the quantitative analysis of (+)-Tetrabenazine (TBZ) and its primary active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), in biological matrices. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as the chorea associated with Huntington's disease.[1][2] Following administration, tetrabenazine undergoes extensive first-pass metabolism to its main active metabolites, α-HTBZ and β-HTBZ.[1][3] The therapeutic and toxic effects of tetrabenazine are attributed to the parent drug and its metabolites. Therefore, robust analytical methods for the simultaneous quantification of these compounds are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
This document outlines two primary high-performance liquid chromatography (HPLC) based methods: a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and a more widely accessible Reverse-Phase HPLC (RP-HPLC) method with UV or fluorescence detection.
Metabolic Pathway of Tetrabenazine
Tetrabenazine is rapidly metabolized in the liver. The initial step involves the reduction of the ketone group to form two major active diastereomeric metabolites: α-dihydrotetrabenazine and β-dihydrotetrabenazine.[3][4] These metabolites are further metabolized, primarily by the cytochrome P450 enzyme CYP2D6, through O-demethylation.[4][5]
Method 1: LC-MS/MS for Simultaneous Quantification in Human Plasma
This method provides high sensitivity and selectivity for the simultaneous quantification of tetrabenazine, α-HTBZ, and β-HTBZ in human plasma, making it suitable for pharmacokinetic studies where low concentrations are expected.[6]
Quantitative Data Summary
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Tetrabenazine | 0.01 - 5.03 | 0.01 |
| α-dihydrotetrabenazine | 0.50 - 100 | 0.50 |
| β-dihydrotetrabenazine | 0.50 - 100 | 0.50 |
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma, add the internal standard (Tetrabenazine-d7).
-
Load the sample onto a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
Instrument: Liquid Chromatograph coupled with a triple quadrupole mass spectrometer (e.g., API-4000).[6]
-
Column: Zorbax SB C18 (dimensions not specified in the provided abstract, but typically a 2.1 or 4.6 mm i.d. column with a 50-150 mm length and 3.5-5 µm particle size would be appropriate).[6]
-
Mobile Phase: 60:40 (v/v) mixture of acetonitrile and 5 mM ammonium acetate.[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Injection Volume: 10-20 µL.
-
Run Time: 2.5 minutes.[6]
3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transitions:
Method 2: RP-HPLC with UV or Fluorescence Detection
This method is suitable for the quantification of tetrabenazine in bulk drug and pharmaceutical dosage forms. It can also be adapted for the analysis of its metabolites, although with potentially lower sensitivity compared to LC-MS/MS.[8][9]
Quantitative Data Summary (Tetrabenazine in Pharmaceutical Dosage Form)
| Parameter | Result |
| Linearity Range (µg/mL) | 6.25 - 37.5 |
| Correlation Coefficient (r) | 0.999 |
| Retention Time (min) | 5.05 |
Experimental Protocol
1. Sample Preparation (for Tablets)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of tetrabenazine and transfer to a 100 mL volumetric flask.[8]
-
Add 50 mL of diluent (mobile phase) and sonicate for 30 minutes.[8]
-
Make up the volume to 100 mL with the diluent.
-
Filter the solution through a 0.45-µm filter.[8]
-
Further dilute the solution to fall within the calibration curve range.
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis or Fluorescence detector.
-
Column: Kromasil C18 (250 mm x 4.6 mm, 5.0 µm).[8]
-
Mobile Phase: 0.01N Potassium phosphate buffer: acetonitrile (40:60 V/V), pH adjusted to 6.5.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.[8]
-
Detection:
-
Run Time: 10 minutes.[8]
3. Method Validation
The method should be validated according to ICH guidelines, including parameters such as linearity, precision, accuracy, robustness, and limit of detection (LOD) and quantification (LOQ).[11]
General Considerations
-
Internal Standard: The use of a suitable internal standard (e.g., a deuterated analog like Tetrabenazine-d7 for LC-MS/MS or a structurally similar compound for HPLC-UV/Fluorescence) is crucial for accurate quantification.
-
Matrix Effects: When analyzing biological samples, especially with LC-MS/MS, it is important to evaluate and minimize matrix effects to ensure accurate quantification.
-
Stability: The stability of tetrabenazine and its metabolites in the biological matrix and during the analytical process should be thoroughly investigated. Forced degradation studies can help establish the stability-indicating nature of the method.[11][12]
These protocols provide a solid foundation for the quantitative analysis of tetrabenazine and its metabolites. Method selection will depend on the specific application, required sensitivity, and available instrumentation. It is recommended to perform a full method validation for the specific matrix and intended use.
References
- 1. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 3. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajpaonline.com [ajpaonline.com]
- 9. Determination of therapeutic plasma concentrations of tetrabenazine and an active metabolite by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct injection high-performance liquid chromatography of tetrabenazine and its metabolite in plasma of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jchps.com [jchps.com]
- 12. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols: (+)-Tetrabenazine as a Positive Control in VMAT2 Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vesicular monoamine transporter 2 (VMAT2) is a crucial protein responsible for loading monoamine neurotransmitters from the cytoplasm into synaptic vesicles.[1][2][3][4] This process is essential for proper neurotransmission, and dysregulation of VMAT2 is implicated in various neuropsychiatric disorders, including Parkinson's disease and schizophrenia.[1][2][3][4] Consequently, VMAT2 is a significant target for drug development.
Tetrabenazine (TBZ) is a high-affinity inhibitor of VMAT2 and is clinically used to treat hyperkinetic movement disorders such as the chorea associated with Huntington's disease.[1][2][5] TBZ exists as two enantiomers, (+)-tetrabenazine and (-)-tetrabenazine. The (+)-enantiomer exhibits significantly higher potency in binding to VMAT2.[6][7] Specifically, (+)-TBZ has been shown to be about 3-fold more active than the (-)-enantiomer.[6] Another study found that (+)-TBZ was 8000-fold more potent than (-)-TBZ.[7] Due to its high affinity and specificity, this compound serves as an excellent positive control in VMAT2 binding assays, ensuring the validity and accuracy of experimental results.
These application notes provide detailed protocols for utilizing this compound as a positive control in VMAT2 binding assays, primarily focusing on radioligand binding studies with [³H]dihydrotetrabenazine ([³H]DTBZ), a commonly used radiotracer.
VMAT2 Binding Affinity Data
The following table summarizes the binding affinities of tetrabenazine enantiomers and related compounds for VMAT2, providing a reference for expected experimental outcomes.
| Compound | Radioligand | Tissue Source | Kᵢ (nM) | KᏧ (nM) | Reference |
| This compound | [³H]Dihydrotetrabenazine | Rat Striatum | 4.47 ± 0.21 | [7] | |
| (±)-Tetrabenazine | [³H]Dihydrotetrabenazine | Rat Striatum | 7.62 ± 0.20 | [7] | |
| (-)-Tetrabenazine | [³H]Dihydrotetrabenazine | Rat Striatum | 36,400 ± 4560 | [7] | |
| (+)-α-Dihydrotetrabenazine ((+)-DTBZ) | 3.96 | [7] | |||
| Wild-Type VMAT2 | [³H]Dihydrotetrabenazine | 18 ± 4 | [1][5][8] | ||
| VMAT2 Chimera | [³H]Dihydrotetrabenazine | 26 ± 9 | [1][5][8] | ||
| Reserpine | [³H]Dihydrotetrabenazine | 161 ± 1 (wild type), 173 ± 1 (chimera) | [1][5] |
Experimental Protocols
Protocol 1: VMAT2 Radioligand Binding Assay using [³H]Dihydrotetrabenazine
This protocol outlines the procedure for a competitive binding assay to determine the affinity of test compounds for VMAT2, using this compound as a positive control.
Materials and Reagents:
-
[³H]Dihydrotetrabenazine ([³H]DTBZ)
-
This compound
-
Test compounds
-
Rat striatal tissue homogenate (or other VMAT2-expressing membrane preparation)
-
Binding Buffer: 25 mM Sodium Phosphate, pH 7.4[9]
-
Wash Buffer: Cold Binding Buffer
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude synaptic vesicle fraction from rat striatum or use a commercially available VMAT2-expressing membrane preparation.
-
Assay Setup:
-
For each data point, set up triplicate tubes.
-
Total Binding: Add 20 nM [³H]DTBZ to the binding buffer.[9]
-
Non-specific Binding: Add 20 nM [³H]DTBZ and a high concentration of unlabeled tetrabenazine (e.g., 10 µM) to the binding buffer.[9]
-
Positive Control: Prepare serial dilutions of this compound in the binding buffer. Add these to tubes containing 20 nM [³H]DTBZ.
-
Test Compounds: Prepare serial dilutions of test compounds in the binding buffer and add to tubes containing 20 nM [³H]DTBZ.
-
-
Incubation:
-
Add the membrane preparation to each tube.
-
Incubate the reaction mixtures for 90 minutes at 30°C.[9]
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add scintillation fluid and allow the vials to sit in the dark for at least 4 hours.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ), where [L] is the concentration of the radioligand and KᏧ is the dissociation constant of the radioligand.
-
Visualizations
Mechanism of Tetrabenazine Inhibition
Tetrabenazine acts as a non-competitive inhibitor of VMAT2.[1][4] It is proposed that TBZ binds to the lumenal-open conformation of VMAT2, which then induces a conformational change to a high-affinity, occluded state.[1][5] This occluded complex effectively traps the transporter, preventing the binding and translocation of monoamine neurotransmitters.[1][5]
References
- 1. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 2. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 6. Preparation and Characterization of Tetrabenazine Enantiomers against Vesicular Monoamine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
Application Notes and Protocols for Modeling Movement Disorders Associated with Dopamine Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tardive Dyskinesia (TD) is a hyperkinetic movement disorder characterized by involuntary, repetitive movements, often affecting the orofacial region.[1][2] It is a significant side effect associated with long-term use of dopamine receptor antagonists, particularly first-generation antipsychotics.[1][3] The prevailing hypothesis for the pathophysiology of TD involves the upregulation and supersensitivity of postsynaptic dopamine D2 receptors following chronic blockade.[1][3] Animal models are crucial for understanding the neurobiology of TD and for the development of novel therapeutics. The most common animal model involves the chronic administration of antipsychotic drugs, such as haloperidol, to rodents, which leads to the development of vacuous chewing movements (VCMs), considered analogous to the orofacial dyskinesia seen in humans.[4][5]
(+)-Tetrabenazine is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), a protein responsible for packaging monoamine neurotransmitters, including dopamine, into synaptic vesicles for release.[5] By inhibiting VMAT2, tetrabenazine depletes presynaptic dopamine stores, thereby reducing dopaminergic transmission.[5] This mechanism of action makes tetrabenazine and its derivatives (deutetrabenazine and valbenazine) effective treatments for hyperkinetic movement disorders, including tardive dyskinesia and chorea associated with Huntington's disease.[6][7]
While not typically used to induce tardive dyskinesia due to its dopamine-depleting effects, which are contrary to the dopamine receptor supersensitivity hypothesis of TD, this compound can be used to create animal models of motor side effects related to dopamine depletion, such as parkinsonism-like tremulous jaw movements (TJMs).[8] These models are valuable for studying the effects of VMAT2 inhibition and for differentiating the neurobiological underpinnings of hyperkinetic and hypokinetic movement disorders.
These application notes provide protocols for both the classic haloperidol-induced tardive dyskinesia model and a this compound-induced tremulous jaw movement model, offering researchers tools to study both dopamine receptor supersensitivity and dopamine depletion.
Signaling Pathways
The development of tardive dyskinesia is complex and not fully understood, but a central theory involves the chronic blockade of dopamine D2 receptors. This leads to a compensatory upregulation and supersensitivity of these receptors, resulting in an exaggerated response to dopamine.
This compound acts presynaptically to inhibit VMAT2, leading to the depletion of dopamine and other monoamines from synaptic vesicles. This reduction in available neurotransmitter for release counteracts the hyperdopaminergic state thought to underlie tardive dyskinesia.
References
- 1. Animal models of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Relevance of animal models to human tardive dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Correlation of Blood Biochemical Markers with Tardive Dyskinesia in Schizophrenic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
Unveiling Synaptic Vesicle Dynamics: A Guide to Utilizing (+)-Tetrabenazine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Tetrabenazine (TBZ) is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), a key protein responsible for the packaging of monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—into synaptic vesicles.[1][2] This inhibition leads to the depletion of these neurotransmitters from presynaptic terminals, thereby modulating synaptic transmission.[1][3] Due to its specific mechanism of action, this compound serves as an invaluable pharmacological tool for investigating various aspects of synaptic vesicle function, including neurotransmitter uptake, storage, and release. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of synaptic vesicle biology.
Mechanism of Action
This compound exerts its effects by reversibly binding to VMAT2, which is predominantly expressed in the central nervous system.[4] This binding action blocks the transporter's ability to sequester cytosolic monoamines into synaptic vesicles.[4] The monoamines that remain in the cytoplasm are subsequently metabolized by monoamine oxidase (MAO), leading to a reduction in the vesicular pool of neurotransmitters available for release upon neuronal stimulation.[5] Recent cryo-electron microscopy studies have revealed that tetrabenazine locks VMAT2 in an occluded conformation, providing a structural basis for its non-competitive inhibition.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound, providing a reference for experimental design and data interpretation.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Target | Value | Species | Reference |
| Ki | VMAT2 | 100 nM | Human | [1][2] |
| VMAT2 | 4.47 nM | Rat | [8] | |
| Dopamine D2 Receptor | 2100 nM | Human | [1][9] | |
| Dopamine D2 Receptor | 2.1 µM | Rat | [10] | |
| IC50 | VMAT2 | 3.2 nM | Not Specified | [2] |
| VMAT1 | 3.4 µM | Not Specified | [11] | |
| VMAT2 (Serotonin Transport) | 300 nM | Not Specified | [11] | |
| Dopamine Uptake | 0.12 µM | Not Specified | [11] | |
| Dopamine Depletion (in vivo) | ~1.2 mg/kg | Rat | [10] |
Table 2: Enantiomeric and Metabolite Binding Affinities for VMAT2
| Compound | Ki (nM) | Reference |
| This compound | 4.47 | [8] |
| (-)-Tetrabenazine | 36,400 | [8] |
| (2R,3R,11bR)-dihydrotetrabenazine ((+)-α-DHTBZ) | 3.96 | [8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Figure 1: Mechanism of VMAT2 inhibition by this compound.
Figure 2: Workflow for an in vitro synaptic vesicle uptake assay.
Figure 3: Workflow for an in vivo microdialysis experiment.
Experimental Protocols
Herein, we provide detailed protocols for key experiments utilizing this compound to study synaptic vesicle function.
Protocol 1: In Vitro Synaptic Vesicle [3H]Dopamine Uptake Assay
This assay measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into isolated synaptic vesicles.
Materials:
-
Rat or mouse brain tissue (striatum is recommended for high VMAT2 expression)
-
Synaptic Vesicle Isolation Kit (e.g., Sigma-Aldrich, SV0100) or established laboratory protocol[12][13]
-
[3H]Dopamine
-
ATP (Adenosine 5'-triphosphate)
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 320 mM sucrose, 4 mM KCl, 4 mM MgSO4, 10 mM HEPES, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Synaptic Vesicle Isolation: Isolate synaptic vesicles from fresh or frozen brain tissue according to a standard protocol.[3][12][13][14] The final vesicle preparation should be resuspended in an appropriate storage buffer and protein concentration determined.
-
Reaction Setup: In microcentrifuge tubes, combine the assay buffer, isolated synaptic vesicles (typically 20-50 µg of protein), and ATP to a final concentration of 2 mM.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle (DMSO) to the reaction tubes.
-
Initiate Uptake: Add [3H]Dopamine to a final concentration of 50-100 nM to start the uptake reaction.
-
Incubation: Incubate the tubes at 30°C for a predetermined time (e.g., 5-10 minutes).
-
Termination: Stop the reaction by adding ice-cold assay buffer and immediately filtering the contents of each tube through a glass fiber filter under vacuum.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Microdialysis for Measuring Dopamine Depletion
This protocol describes the use of in vivo microdialysis to measure the effect of systemically administered this compound on extracellular dopamine levels in the brain of a freely moving rodent.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm active membrane)
-
Artificial cerebrospinal fluid (aCSF): 145 mM NaCl, 2.8 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, 5.4 mM D-glucose, pH 7.4[15]
-
This compound solution for injection (e.g., dissolved in a vehicle of 20% DMSO and 80% saline)[16]
-
HPLC system with electrochemical detection (HPLC-ECD) for dopamine analysis
-
Fraction collector
Procedure:
-
Probe Implantation: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum).[17] Allow the animal to recover for at least 24 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[18]
-
Stabilization: Allow the system to stabilize for at least 1-2 hours.
-
Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of extracellular dopamine.[19]
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Post-Treatment Collection: Continue to collect dialysate samples at the same intervals for several hours to monitor the time course of dopamine depletion.
-
Sample Analysis: Analyze the dialysate samples for dopamine content using HPLC-ECD.[19]
-
Data Analysis: Express the dopamine concentration in each sample as a percentage of the average baseline concentration. Plot the time course of dopamine levels before and after drug administration.
Protocol 3: Electrophysiological Recording in Brain Slices
This protocol provides a general framework for examining the effects of this compound on synaptic transmission in ex vivo brain slices.
Materials:
-
Rodent (mouse or rat)
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording. Slicing aCSF is often ice-cold and may contain sucrose to improve tissue viability.[20] Recording aCSF is typically heated to a physiological temperature.
-
Electrophysiology rig (amplifier, micromanipulators, microscope, etc.)
-
Glass recording pipettes
-
This compound stock solution
Procedure:
-
Brain Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare acute brain slices (e.g., 300 µm thick) of the desired region (e.g., striatum) using a vibratome in ice-cold, oxygenated slicing aCSF.[20][21][22]
-
Slice Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.
-
Recording: Transfer a slice to the recording chamber of the electrophysiology setup, continuously perfused with oxygenated recording aCSF at a physiological temperature (e.g., 32-34°C).
-
Establish Baseline Recording: Obtain a stable whole-cell patch-clamp recording from a neuron of interest. Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents).
-
Tetrabenazine Application: Bath-apply this compound at the desired concentration to the recording chamber.
-
Record Post-Tetrabenazine Activity: Record synaptic activity in the presence of this compound to observe its effects on neurotransmission.
-
Washout: If the effects are reversible, wash out the drug by perfusing with normal aCSF.
-
Data Analysis: Analyze the electrophysiological parameters (e.g., frequency, amplitude, and kinetics of synaptic events) before, during, and after the application of this compound.
Conclusion
This compound is a powerful tool for the study of synaptic vesicle function. Its well-characterized mechanism as a VMAT2 inhibitor allows for the targeted investigation of monoaminergic neurotransmission. The protocols and data presented in this document provide a foundation for researchers to effectively utilize this compound in their studies of synaptic vesicle biology, contributing to a deeper understanding of neuronal communication in both health and disease.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tetrabenazine, VMAT2 inhibitor (CAS 58-46-8) | Abcam [abcam.com]
- 3. atbweb.stanford.edu [atbweb.stanford.edu]
- 4. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrabenazine-induced depletion of brain monoamines: characterization and interaction with selected antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrabenazine | C19H27NO3 | CID 6018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tetrabenazine, an amine-depleting drug, also blocks dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrabenazine, Potent inhibitor of vesicular monoamine transport, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Isolation of Synaptic Vesicles from Mammalian Brain | Springer Nature Experiments [experiments.springernature.com]
- 14. Rapid Isolation of Functional Synaptic Vesicles from Tissues Through Cryogrinding, Ultracentrifugation, and Size Exclusion Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of the dopamine depleting agent tetrabenazine on detailed temporal parameters of effort-related choice responding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. besjournal.com [besjournal.com]
- 20. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 21. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 22. Electrophysiological recording from brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges of (+)-Tetrabenazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Tetrabenazine (TBZ). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of TBZ in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro research?
A1: this compound (TBZ) is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2). By inhibiting VMAT2, TBZ depletes monoamines like dopamine, serotonin, and norepinephrine in the central nervous system.[1] It is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[2] Its poor aqueous solubility presents a significant hurdle for in vitro experiments, as it can lead to precipitation in culture media, inaccurate dosing, and unreliable experimental outcomes.
Q2: What are the initial signs of TBZ precipitation in my in vitro assay?
A2: Signs of precipitation can range from a subtle cloudiness or haziness in the cell culture medium to the formation of visible particulates or crystals. Under a microscope, you may observe amorphous aggregates or crystalline structures. This can be mistaken for microbial contamination, but precipitation will not typically be accompanied by the rapid pH changes or motile organisms characteristic of bacterial or fungal growth.
Q3: Can the pH of my culture medium affect TBZ solubility?
A3: Yes, the pH of the aqueous medium significantly impacts TBZ solubility. TBZ is more soluble in acidic conditions (pH 1.2 to 4.5) and its solubility decreases significantly in neutral to slightly alkaline conditions (pH 6.0 to 7.8), which are typical for cell culture media.[2]
Q4: What is the recommended solvent for preparing a stock solution of TBZ?
A4: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of TBZ due to its ability to dissolve a wide range of hydrophobic compounds. Ethanol and dimethylformamide (DMF) are also effective solvents.
Q5: What is the maximum concentration of DMSO my cells can tolerate?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic. Some sensitive cell lines may even show adverse effects at concentrations as low as 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent-specific effects.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents and conditions.
| Solvent/Aqueous System | Concentration | Remarks |
| Water | ~0.02 mg/mL | Poorly soluble.[2] |
| Ethanol | ~10 mg/mL | Soluble. |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | Soluble. |
| Dimethylformamide (DMF) | ~30 mg/mL | Soluble. |
| DMF:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | Sparingly soluble. |
| Aqueous solution (pH 1.2-4.5) | Soluble | Solubility is pH-dependent.[2] |
| Aqueous solution (pH 6.0-7.8) | Poorly Soluble | Solubility is pH-dependent.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 317.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 3.17 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing Working Solutions for a Cell-Based Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create intermediate stock solutions of the desired concentrations.
-
Dilution into Culture Medium: To prepare the final working concentrations, add a small volume of the intermediate DMSO stock solution to the pre-warmed cell culture medium. Crucially, add the DMSO stock to the medium, not the other way around.
-
Mixing: Immediately after adding the DMSO stock, mix the solution thoroughly by gently pipetting up and down or by vortexing at a low speed. This rapid dispersion is critical to prevent localized high concentrations of TBZ that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution does not exceed the tolerance level of your specific cell line (typically ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without TBZ) to the cell culture medium.
Troubleshooting Guide
Issue 1: My this compound precipitated immediately upon addition to the cell culture medium.
-
Question: I added my DMSO stock of TBZ to my cell culture medium, and it immediately turned cloudy. What went wrong?
-
Answer: This is a common issue caused by the rapid change in solvent polarity. When a concentrated DMSO stock is introduced into an aqueous environment, the poorly soluble compound can crash out of solution.
-
Troubleshooting Steps:
-
Dilution Technique: Always add the small volume of DMSO stock to the larger volume of pre-warmed culture medium while gently vortexing or swirling. This ensures rapid and even dispersion.
-
Lower Stock Concentration: Consider using a more dilute intermediate stock solution in DMSO. This will require adding a larger volume to your medium but will reduce the localized concentration shock.
-
Stepwise Dilution: Try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of medium, mix well, and then add this to the final volume of medium.
-
-
Issue 2: My working solution was initially clear but became cloudy after some time in the incubator.
-
Question: My TBZ working solution looked fine when I prepared it, but after a few hours at 37°C, I noticed a precipitate. Why did this happen?
-
Answer: This could be due to several factors related to the stability of the supersaturated solution or changes in the medium itself.
-
Troubleshooting Steps:
-
Metastable Solution: You may have created a supersaturated, metastable solution that precipitated over time. Try preparing a lower final concentration of TBZ.
-
pH Shift: Cell metabolism can cause a slight decrease in the pH of the culture medium over time, which could potentially affect TBZ solubility, although TBZ is generally more soluble at lower pH. More likely, interactions with media components are the cause.
-
Media Components: Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with TBZ and reduce its solubility. Test the solubility of TBZ in a simpler buffered solution like PBS to see if the issue persists.
-
-
Issue 3: I am seeing inconsistent results in my dose-response experiments.
-
Question: The results of my experiments with TBZ are not reproducible, especially at higher concentrations. Could this be related to solubility?
-
Answer: Absolutely. If TBZ is precipitating, the actual concentration of the compound in solution is lower and more variable than your intended concentration, leading to inconsistent biological effects.
-
Troubleshooting Steps:
-
Visual Inspection: Before and after your experiment, carefully inspect the wells of your culture plates under a microscope for any signs of precipitation.
-
Solubility Testing: Perform a simple solubility test. Prepare your highest concentration of TBZ in the cell culture medium and let it sit for the duration of your experiment. Then, centrifuge the sample and measure the concentration of TBZ in the supernatant using a suitable analytical method like HPLC to determine the actual soluble concentration.
-
Formulation Strategies: If you consistently have issues, consider more advanced formulation strategies such as using solubilizing agents like cyclodextrins.
-
-
Mandatory Visualizations
Signaling Pathway of VMAT2 Inhibition by this compound
Caption: Mechanism of this compound action on monoamine signaling.
Experimental Workflow for In Vitro Solubility Assessment
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
minimizing off-target effects of (+)-Tetrabenazine in experiments
Welcome to the Technical Support Center for (+)-Tetrabenazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common issues during in vitro and in vivo experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2][3] VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons. Its function is to load monoamine neurotransmitters (dopamine, serotonin, norepinephrine, and histamine) from the cytoplasm into these vesicles for storage and subsequent release into the synapse.[4][5] By inhibiting VMAT2, this compound disrupts the storage of these neurotransmitters, leading to their depletion in the nerve terminal and reduced neurotransmission.[1][2]
Q2: Why is it crucial to use the (+)-enantiomer of Tetrabenazine instead of the racemic mixture?
The therapeutic effects of tetrabenazine are enantiospecific. The (+)-enantiomer of tetrabenazine and its primary metabolite, (+)-α-dihydrotetrabenazine, are significantly more potent inhibitors of VMAT2 than their corresponding (-)-enantiomers.[1][2][6] Using the enantiomerically pure this compound allows for the use of lower concentrations to achieve the desired VMAT2 inhibition, thereby reducing the potential for off-target interactions and minimizing side effects.[1]
Q3: What are the known off-target effects of Tetrabenazine?
The primary "off-target" effects of tetrabenazine are often extensions of its on-target pharmacology, namely the depletion of monoamines other than dopamine, such as serotonin and norepinephrine, which can contribute to side effects like depression and sedation.[2][5] Additionally, tetrabenazine has been shown to have a weak binding affinity for the dopamine D2 receptor.[5][7] However, its affinity for VMAT2 is substantially higher.
Q4: What are the initial signs of off-target effects or cytotoxicity in my cell culture experiments?
Initial indicators can include:
-
Unexpected changes in cell morphology: Look for signs of cell shrinkage, rounding, detachment from the culture plate, or the appearance of vacuoles.
-
Reduced cell viability: A noticeable decrease in the number of healthy, viable cells compared to vehicle-treated controls.
-
Altered growth rate: A significant slowing or complete halt of cell proliferation.
-
Inconsistent results: High variability between replicate wells or experiments can sometimes point to underlying cytotoxicity issues.
Troubleshooting Guides
Problem 1: Inconsistent or No VMAT2 Inhibition Observed
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incorrect Drug Concentration | Verify calculations and dilution series. Perform a dose-response curve to determine the optimal concentration for your specific experimental system. |
| Degradation of this compound | Prepare fresh stock solutions. Store stock solutions in small aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. |
| Low VMAT2 Expression in Cell Line | Confirm VMAT2 expression in your chosen cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express high levels of VMAT2 (e.g., PC12, SH-SY5Y, or VMAT2-transfected cell lines). |
| Assay Sensitivity Issues | Ensure your assay for measuring monoamine depletion (e.g., HPLC-ECD) is sufficiently sensitive to detect changes. Optimize the assay parameters as needed. |
Problem 2: Unexpected Cell Death or Cytotoxicity
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Off-Target Effects at High Concentrations | Use the lowest effective concentration of this compound as determined by your dose-response curve. Ensure you are using the pure (+)-enantiomer to maximize potency and minimize the required dose. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle-only control to assess solvent effects. |
| Monoamine Depletion-Induced Stress | For prolonged experiments, consider if the sustained depletion of essential monoamines is detrimental to your specific cell type. Shorter incubation times may be necessary. |
| Contamination of Cell Culture | Regularly check for microbial contamination (bacteria, yeast, fungi, mycoplasma).[8] |
| General Cell Culture Issues | Review basic cell culture practices, including media formulation, incubator conditions (CO2, temperature, humidity), and passaging protocols.[9][10] |
Quantitative Data
Table 1: VMAT2 Binding Affinities of Tetrabenazine Enantiomers and Metabolites
| Compound | Ki (nM) for VMAT2 | Reference |
| This compound | 4.47 ± 0.21 | [2][6] |
| (-)-Tetrabenazine | 36,400 ± 4560 | [2][6] |
| (±)-Tetrabenazine (Racemic) | 7.62 ± 0.20 | [2][6] |
| (+)-α-Dihydrotetrabenazine | 3.96 | [2] |
| (-)-α-Dihydrotetrabenazine | >10,000 | |
| (+)-β-Dihydrotetrabenazine | 107 | |
| (-)-β-Dihydrotetrabenazine | >10,000 |
Table 2: Off-Target Binding Affinity of Tetrabenazine
| Target | Ki (nM) | Reference |
| Dopamine D2 Receptor | 2100 | [5][7] |
Experimental Protocols
Protocol 1: In Vitro VMAT2 Binding Assay
This protocol is adapted from studies assessing the binding affinity of compounds to VMAT2 in rat striatal membranes.
Materials:
-
Rat striatal tissue
-
[3H]Dihydrotetrabenazine ([3H]DHTBZ)
-
This compound and other test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Methodology:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Binding Reaction: In a microcentrifuge tube, combine the striatal membrane preparation, [3H]DHTBZ (at a concentration near its Kd), and varying concentrations of this compound or other competitor compounds.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound [3H]DHTBZ using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]DHTBZ (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Quantification of Monoamine Levels by HPLC-ECD
This protocol provides a general workflow for measuring dopamine, serotonin, and norepinephrine levels in cell lysates or tissue homogenates.
Materials:
-
Cell or tissue samples treated with this compound or vehicle
-
Perchloric acid (PCA) containing an internal standard (e.g., N-methylserotonin)
-
Mobile phase for HPLC
-
HPLC system equipped with a C18 reverse-phase column and an electrochemical detector (ECD)
-
Standards for dopamine, serotonin, and norepinephrine
Methodology:
-
Sample Preparation: Homogenize cell pellets or tissue samples in ice-cold PCA with the internal standard.
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to precipitate proteins.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
HPLC Analysis: Inject a defined volume of the filtered supernatant onto the HPLC system.
-
Detection: The monoamines are separated on the C18 column and detected by the ECD. The electrochemical detector is set at a potential that oxidizes the monoamines, generating a current that is proportional to their concentration.
-
Quantification: Create a standard curve using known concentrations of dopamine, serotonin, and norepinephrine. Quantify the monoamine levels in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
Visualizations
Caption: VMAT2 Inhibition by this compound.
Caption: Workflow for Minimizing Off-Target Effects.
Caption: Troubleshooting Logic for Unexpected Cytotoxicity.
References
- 1. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. brainxell.com [brainxell.com]
- 5. Tetrabenazine | C19H27NO3 | CID 6018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Video: A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices [jove.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. sketchviz.com [sketchviz.com]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (+)-Tetrabenazine Concentration for Maximal VMAT2 Occupancy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Tetrabenazine and the vesicular monoamine transporter 2 (VMAT2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at optimizing this compound concentration for maximal VMAT2 occupancy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on VMAT2?
A1: this compound acts as a reversible, high-affinity inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons, responsible for packaging monoamine neurotransmitters (like dopamine, serotonin, and norepinephrine) from the cytoplasm into these vesicles for storage and subsequent release.[2] By binding to VMAT2, this compound blocks this uptake process, leading to the depletion of monoamine stores within the neuron.[2] The active therapeutic effects are largely attributed to this compound's metabolites, particularly (+)-α-dihydrotetrabenazine, which also exhibit high affinity for VMAT2.[1]
Q2: Why is it important to determine the maximal VMAT2 occupancy?
A2: Determining the maximal VMAT2 occupancy is crucial for several reasons. In a research context, it helps in understanding the dose-response relationship of this compound and its analogs, ensuring that the target is fully engaged to elicit a maximal biological effect in experimental models. For drug development, establishing the relationship between plasma concentration and VMAT2 occupancy is key to defining therapeutic dosage regimens. For instance, studies with the related VMAT2 inhibitor valbenazine have shown that a target occupancy of 85-90% is associated with therapeutic efficacy in treating conditions like tardive dyskinesia.[3][4]
Q3: What are the common methods to measure VMAT2 occupancy?
A3: The primary methods for measuring VMAT2 occupancy include:
-
In Vivo Positron Emission Tomography (PET) Imaging: This is the gold standard for quantifying VMAT2 occupancy in the living brain. It involves the use of radiolabeled tracers that bind to VMAT2, such as [¹¹C]-(+)-DTBZ and [¹⁸F]AV-133.[3][5] By comparing the tracer signal before and after administration of this compound, the percentage of VMAT2 receptors occupied by the drug can be calculated.[3]
-
In Vitro Radioligand Binding Assays: These assays are performed on tissue homogenates (e.g., from rat striatum) or cells expressing VMAT2. They typically use a radiolabeled ligand like [³H]dihydrotetrabenazine ([³H]DTBZ) to quantify the binding of this compound to VMAT2 by measuring the displacement of the radioligand.
-
In Vitro Fluorescent Substrate Uptake Assays: These newer methods utilize fluorescent false neurotransmitters, such as FFN206, to measure VMAT2 activity in living cells.[6][7][8][9][10] The inhibition of the fluorescent signal by this compound can be used to determine its potency (IC₅₀) and infer VMAT2 occupancy.[6][9]
Data Presentation
Table 1: In Vitro Binding Affinities (Ki) and Potencies (IC₅₀) of Tetrabenazine and its Metabolites for VMAT2
| Compound | Assay Type | Species | Ki (nM) | IC₅₀ (nM) |
| This compound | [³H]DTBZ Binding | Rat | 4.47 | - |
| (-)-Tetrabenazine | [³H]DTBZ Binding | Rat | 36,400 | - |
| (+)-α-dihydrotetrabenazine | [³H]DTBZ Binding | Rat | 3.96 | - |
| Tetrabenazine | FFN206 Uptake Assay | Human (HEK cells) | - | 30.4 |
| Reserpine (control) | FFN206 Uptake Assay | Human (HEK cells) | - | 73.1 |
Data compiled from multiple sources.
Table 2: VMAT2 Target Occupancy in Non-Human Primates with a VMAT2 Inhibitor
| Drug | Dose | Average Plasma Concentration (ng/mL) | VMAT2 Target Occupancy (%) |
| Valbenazine Metabolite | 40 mg (equivalent) | 14.4 | 85 |
| Valbenazine Metabolite | 80 mg (equivalent) | 40.0 | 91 |
This table presents data for a related VMAT2 inhibitor, valbenazine, to provide a benchmark for expected therapeutic occupancy levels. Data adapted from a study quantifying VMAT2 target occupancy.[4]
Experimental Protocols
In Vitro VMAT2 Functional Assay Using Fluorescent Substrate FFN206
This protocol is adapted from established methods for measuring VMAT2 inhibition in a 96-well plate format.[6][7][8]
Materials:
-
HEK293 cells stably expressing human VMAT2 (HEK-VMAT2 cells)
-
Culture medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin)
-
White, clear-bottom 96-well plates
-
FFN206 (fluorescent false neurotransmitter)
-
This compound
-
Experimental buffer (e.g., HBSS)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed HEK-VMAT2 cells into a 96-well plate at a density that allows them to reach confluence in 2-3 days.
-
Compound Preparation: Prepare a serial dilution of this compound in the experimental buffer. Include a vehicle control (e.g., DMSO) and a positive control for maximal inhibition (a high concentration of Tetrabenazine or another VMAT2 inhibitor like reserpine).
-
Incubation with Inhibitor: Remove the culture medium from the wells and wash with the experimental buffer. Add the prepared this compound dilutions to the respective wells and incubate for 30 minutes at 37°C.
-
Addition of FFN206: Add FFN206 to each well to a final concentration of 1 µM.
-
Incubation with FFN206: Incubate the plate for 60 minutes at 37°C.
-
Signal Measurement: Terminate the assay by washing the cells with ice-cold PBS. Measure the fluorescence in each well using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
In Vivo VMAT2 Occupancy Measurement using PET Imaging
This protocol provides a general workflow for a preclinical PET imaging study in a non-human primate model.
Materials:
-
Non-human primate subject
-
PET scanner
-
Radiotracer (e.g., [¹¹C]DTBZ or [¹⁸F]AV-133)
-
This compound
-
Anesthesia and monitoring equipment
-
Arterial blood sampling equipment
Procedure:
-
Baseline Scan: Anesthetize the animal and position it in the PET scanner. Inject the radiotracer as a bolus and acquire dynamic PET data for 90-120 minutes. Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in the plasma.
-
Drug Administration: Administer a specific dose of this compound to the animal.
-
Occupancy Scan: After a predetermined time to allow for drug distribution, perform a second PET scan following the same procedure as the baseline scan.
-
Image Analysis: Reconstruct the PET images. Draw regions of interest (ROIs) on the brain images, including a target region with high VMAT2 density (e.g., striatum) and a reference region with negligible VMAT2 density (e.g., cerebellum).
-
Kinetic Modeling: Use the PET data and the arterial plasma input function to perform kinetic modeling and calculate the binding potential (BP_ND) of the radiotracer in the target region for both the baseline and occupancy scans.
-
Occupancy Calculation: Calculate the VMAT2 occupancy using the following formula: % Occupancy = [(BP_ND_baseline - BP_ND_occupancy) / BP_ND_baseline] * 100
Troubleshooting Guides
Issue 1: High variability in in vitro FFN206 assay results.
-
Question: My fluorescence readings in the FFN206 assay are inconsistent between wells and experiments. What could be the cause?
-
Answer:
-
Cell Health and Density: Ensure that the HEK-VMAT2 cells are healthy and seeded at a consistent density across all wells. Over-confluent or unhealthy cells can lead to variable VMAT2 expression and function.
-
Inconsistent Washing: Incomplete or inconsistent washing steps can leave residual compounds or FFN206 in the wells, affecting the fluorescence readings. Ensure a standardized and thorough washing procedure.
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of solution. Visually inspect your compound dilutions for any signs of precipitation.
-
Photobleaching: FFN206 is a fluorescent molecule and can be susceptible to photobleaching. Minimize the exposure of the plate to light before reading.
-
Issue 2: Low signal-to-noise ratio in PET imaging.
-
Question: The PET signal in my target brain region is weak, making it difficult to accurately quantify VMAT2 binding. How can I improve this?
-
Answer:
-
Radiotracer Quality: Ensure the radiotracer has high radiochemical purity and specific activity. Impurities can lead to non-specific binding and a lower signal.
-
Tracer Metabolism: The chosen radiotracer might be rapidly metabolized in the species you are studying. Consider using a deuterated version of the tracer, which can improve in vivo stability.
-
Scan Duration: You may need to extend the scan acquisition time to collect more counts and improve the statistical quality of the images.
-
Image Reconstruction Parameters: Optimize the image reconstruction algorithm and parameters to reduce noise while preserving spatial resolution.
-
Issue 3: Difficulty in achieving maximal VMAT2 occupancy in vivo.
-
Question: I am administering high doses of this compound, but my PET scans show that I am not reaching 85-90% VMAT2 occupancy. Why might this be?
-
Answer:
-
Drug Metabolism: this compound is rapidly metabolized in vivo.[1] The plasma concentration of the active metabolites may not be reaching a high enough level to saturate the VMAT2 receptors. Consider the route of administration and the formulation to optimize bioavailability.
-
Blood-Brain Barrier Penetration: While this compound and its metabolites can cross the blood-brain barrier, their penetration may be a limiting factor.
-
Stereoisomer Purity: Ensure that you are using the active (+)-enantiomer of Tetrabenazine. The (-)-enantiomer has a significantly lower affinity for VMAT2 and will not contribute to occupancy.
-
Dosing Regimen: A single bolus administration may not be sufficient to maintain the high plasma concentrations needed for maximal occupancy. A continuous infusion or a carefully timed dosing schedule might be necessary.
-
Visualizations
References
- 1. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying VMAT2 target occupancy at effective valbenazine doses and comparing to a novel VMAT2 inhibitor: a translational PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying VMAT2 target occupancy at effective valbenazine doses and comparing to a novel VMAT2 inhibitor: a translational PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates: Comparison with [11C]DTBZ and [18F]FE-DTBZ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assessing-vesicular-monoamine-transport-and-toxicity-using-fluorescent-false-neurotransmitters - Ask this paper | Bohrium [bohrium.com]
- 8. Assessing Vesicular Monoamine Transport and Toxicity Using Fluorescent False Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
troubleshooting inconsistent results in (+)-Tetrabenazine studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Tetrabenazine. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a reversible inhibitor of Vesicular Monoamine Transporter 2 (VMAT2).[1][2] By inhibiting VMAT2, it blocks the uptake of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles, leading to their depletion from nerve terminals.[3][4] This depletion of dopamine is thought to be the primary mechanism for its therapeutic effects in hyperkinetic movement disorders.[3]
Q2: What are the common adverse effects of this compound observed in preclinical studies that could impact my results?
A2: Common side effects that can influence experimental outcomes include sedation/drowsiness, parkinsonism (rigidity and slowed movement), akathisia (restlessness), and depression-like behaviors.[1][2][3] These effects are often dose-dependent and can be mitigated by adjusting the dosage.[2][3]
Q3: How should this compound be stored to ensure its stability?
A3: this compound tablets should be stored at a controlled room temperature between 15°C and 30°C (59°F to 86°F).[2] It is also light-sensitive and should be kept in its original, securely sealed container.
Q4: What is the bioavailability and half-life of this compound?
A4: this compound has low and variable oral bioavailability due to extensive first-pass metabolism.[1] The parent drug is rapidly cleared, but its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), have longer half-lives and are responsible for the pharmacological effects. The half-life of the parent compound is approximately 10 hours, while the half-lives of α-HTBZ and β-HTBZ are 2-8 hours and 2-5 hours, respectively.[1]
Troubleshooting Guide
Inconsistent Behavioral Results
Q: My behavioral results with this compound are highly variable between animals. What could be the cause?
A: Inconsistent behavioral results are a common challenge and can stem from several factors:
-
Metabolic Differences: this compound is primarily metabolized by the CYP2D6 enzyme, which exhibits significant genetic polymorphism. This can lead to substantial inter-individual differences in drug clearance and exposure to active metabolites. Consider using animal strains with a well-defined metabolic profile if available.
-
Dose-Related Sedation: Higher doses of tetrabenazine can induce sedation, which may mask or interfere with the behavioral endpoints you are measuring.[2][3]
-
Troubleshooting Step: Conduct a dose-response study to identify the optimal dose that achieves the desired pharmacological effect without causing excessive sedation. Observe the animals for signs of sedation (e.g., decreased activity, ptosis) at different time points after administration.
-
-
Drug-Vehicle Incompatibility: Improper dissolution or suspension of tetrabenazine in the vehicle can lead to inaccurate dosing.
-
Troubleshooting Step: Ensure your vehicle is appropriate for tetrabenazine. Common vehicles for intraperitoneal injection in rodents include a solution of DMSO in saline or corn oil.[5] For oral administration, ensure the formulation is homogenous.
-
-
Stress and Acclimation: Inadequate acclimation of animals to the experimental procedures and environment can lead to stress-induced variability in behavior.
-
Troubleshooting Step: Ensure all animals are properly habituated to the testing apparatus and handling procedures before the start of the experiment.
-
Unexpected Pharmacokinetic Profiles
Q: I am observing unexpectedly low or high plasma concentrations of this compound or its metabolites. What should I investigate?
A: Deviations in pharmacokinetic profiles can be attributed to several factors:
-
CYP2D6 Inhibition/Induction: Co-administration of other compounds that inhibit or induce CYP2D6 can significantly alter the metabolism of tetrabenazine's active metabolites.[1]
-
Troubleshooting Step: Review all co-administered substances for potential interactions with CYP2D6. If an interaction is suspected, consider a washout period or use an alternative compound.
-
-
Improper Sample Handling: Degradation of tetrabenazine or its metabolites can occur if blood or tissue samples are not handled and stored correctly.
-
Troubleshooting Step: Ensure that samples are collected, processed, and stored under appropriate conditions (e.g., on ice, protected from light) to maintain analyte stability.
-
-
Analytical Method Issues: The analytical method used for quantification may lack the required sensitivity, specificity, or reproducibility.
-
Troubleshooting Step: Validate your analytical method (e.g., HPLC) according to established guidelines. Ensure proper calibration and quality control standards are used during each run.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolites
| Parameter | This compound | α-dihydrotetrabenazine (α-HTBZ) | β-dihydrotetrabenazine (β-HTBZ) |
| Half-life | ~10 hours | 2-8 hours | 2-5 hours |
| Protein Binding | 83-88% | 44-59% | 44-59% |
| Primary Metabolism | Carbonyl Reductase | CYP2D6 | CYP2D6 |
Source: Data compiled from multiple sources.[1]
Table 2: Common Dose Ranges for Preclinical Studies
| Animal Model | Route of Administration | Dose Range | Reference |
| Rat | Intraperitoneal (i.p.) | 0.25 - 2.0 mg/kg | [6][7] |
| Mouse | Oral | 0.125 mg (in formulation) | [8] |
| Rat | Intraperitoneal (i.p.) | 100 mg/kg (for depletion studies) | [9] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Rodent Behavioral Studies (Intraperitoneal Injection)
-
Vehicle Preparation:
-
Prepare a 10% DMSO in sterile saline (0.9% NaCl) solution. For example, to make 10 mL of vehicle, mix 1 mL of DMSO with 9 mL of sterile saline.
-
Alternatively, 10% DMSO in corn oil can be used.[5]
-
-
Tetrabenazine Solution Preparation:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in the prepared vehicle to achieve the desired final concentration. Vortex or sonicate briefly to ensure complete dissolution. Prepare fresh on the day of the experiment.
-
-
Administration:
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This is a general protocol and should be optimized for your specific equipment and needs.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., potassium dihydrogen phosphate, pH 6.8) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 215 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Perform serial dilutions to create a calibration curve covering the expected concentration range of your samples (e.g., 20-100 µg/mL).
-
-
Sample Preparation:
-
Extract this compound and its metabolites from plasma or tissue homogenates using a suitable protein precipitation or liquid-liquid extraction method.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
This protocol is based on a published method.[1]
Visualizations
Caption: Mechanism of action of this compound on VMAT2.
Caption: General experimental workflow for preclinical this compound studies.
Caption: Logical troubleshooting flow for inconsistent this compound results.
References
- 1. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrabenazine in the treatment of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Effort-Related Motivational Effects of the VMAT-2 Inhibitor Tetrabenazine: Implications for Animal Models of the Motivational Symptoms of Depression | Journal of Neuroscience [jneurosci.org]
- 7. Animal model of depression. III. Mechanism of action of tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrabenazine is neuroprotective in Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mode of action of tetrabenazine on peripheral noradrenergic nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the dopamine depleting agent tetrabenazine on detailed temporal parameters of effort-related choice responding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Sedation in Animal Studies with (+)-Tetrabenazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing sedation as a side effect in animal studies involving (+)-Tetrabenazine (TBZ).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause sedation?
A1: this compound is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine, and histamine) into presynaptic vesicles for subsequent release into the synapse.[1][3] By inhibiting VMAT2, tetrabenazine leads to the depletion of these monoamines from nerve terminals.[1][3] The sedative effects are thought to be primarily caused by the depletion of dopamine and serotonin in the central nervous system.[4][5] One study in rats suggested that the sedative action of TBZ may be due to an excess of functional serotonin.[4]
Q2: Is sedation a common side effect of this compound in animal studies?
A2: Yes, sedation is one of the most common and dose-limiting side effects of tetrabenazine administration.[6] Studies in rodents have shown that tetrabenazine can decrease spontaneous locomotor activity, which is a measure of sedation.[3][5]
Q3: How can I minimize sedation while still achieving the desired therapeutic effect in my animal model?
A3: The key to managing sedation is careful dose titration. It is recommended to start with a low dose and gradually increase it over a period of time. This allows for the identification of a dose that produces the desired therapeutic effect with tolerable levels of sedation.[6] If sedation becomes problematic, reducing the dose is often effective in mitigating this side effect.[6]
Q4: Are there any alternatives to this compound that are less sedating?
A4: Yes, deutetrabenazine, a deuterated form of tetrabenazine, has been developed and may have a more favorable side-effect profile. The deuterium substitution slows down the metabolism of the drug, leading to more stable plasma concentrations and potentially less sedation.[7]
Q5: What are some behavioral tests I can use to quantify sedation in my animal models?
A5: Several behavioral tests can be used to assess sedation in rodents, including:
-
Open Field Test: This test measures spontaneous locomotor activity, exploratory behavior, and anxiety. A decrease in distance traveled and rearing frequency can indicate sedation.
-
Effort-Related Choice Tasks: These tasks, such as the fixed ratio 5/chow feeding choice task, can assess motivational deficits that may be related to sedation. In these tasks, tetrabenazine has been shown to decrease the effort an animal is willing to exert for a preferred reward.[8]
Troubleshooting Guides
Issue: Severe Sedation Observed in Animals After this compound Administration
Symptoms:
-
Profound lack of movement or lethargy.
-
Loss of righting reflex (inability to flip back onto their feet when placed on their back).
-
Decreased food and water intake.
-
Shallow or slow breathing.
Troubleshooting Steps:
-
Assess the Animal's Condition: Immediately evaluate the animal's vital signs, including respiratory rate and response to stimuli.
-
Reduce the Dose: If the animal is stable, the most immediate and effective step is to reduce the dose of tetrabenazine in subsequent administrations.[6]
-
Provide Supportive Care:
-
Hydration: Administer subcutaneous or intraperitoneal fluids (e.g., sterile saline or Lactated Ringer's solution) to prevent dehydration, especially if the animal is not drinking.[9]
-
Nutrition: Provide highly palatable and easily accessible food. If the animal is not eating, nutritional support may be necessary.
-
Thermoregulation: Keep the animal warm, as sedation can lead to a drop in body temperature. A heating pad set to a low temperature or a heat lamp can be used, ensuring the animal can move away from the heat source to prevent overheating.[10]
-
-
Monitor Closely: Continuously monitor the animal for improvement or any worsening of symptoms.
-
Consider a Washout Period: If sedation is severe, it may be necessary to temporarily discontinue treatment to allow the animal to fully recover before re-initiating at a lower dose.
Issue: Inconsistent or Unpredictable Sedation Levels
Potential Causes:
-
Variability in drug metabolism between individual animals.
-
Inconsistent dosing technique.
-
Interaction with other compounds or environmental factors.
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure accurate and consistent administration of tetrabenazine. For oral administration, ensure the full dose is consumed. For injections, use a consistent route and technique.
-
Control for Environmental Factors: Maintain a consistent environment (e.g., light-dark cycle, temperature, noise levels) as these can influence animal behavior and drug effects.
-
Acclimatize Animals: Allow for a sufficient acclimatization period for new animals before starting the experiment to reduce stress-related behavioral variability.[10]
-
Review for Potential Drug Interactions: Be aware of any other substances the animals may be exposed to that could potentiate the sedative effects of tetrabenazine.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Rats
| Dose of this compound (mg/kg) | Route of Administration | Effect on Locomotor Activity | Reference |
| 2 | Intraperitoneal | In combination with a low dose of L-5-HTP (9 mg/kg), significantly decreased locomotor activity. | [4] |
| 10 | Not specified | Produced a fall in locomotor activity that correlated with a decrease in brain noradrenaline and dopamine concentrations. | [5] |
| 30 | Intraperitoneal | Induced catalepsy and a significant decrease in locomotor activity. | [4] |
Table 2: Observational Sedation Scoring Scale for Rodents (Adapted from clinical scales)
| Score | State | Behavioral Observations |
| 0 | Alert and Calm | Active and attentive to surroundings. |
| -1 | Drowsy | Appears tired, slower movements, but responds to gentle stimulation. |
| -2 | Light Sedation | Mostly inactive, delayed or sluggish response to stimuli. |
| -3 | Moderate Sedation | Minimal movement, only responds to more intense stimuli (e.g., prodding). |
| -4 | Deep Sedation | No spontaneous movement, loss of righting reflex. |
| -5 | Unarousable | No response to any stimuli. |
This scale can be used to systematically and quantitatively assess the level of sedation in study animals.
Experimental Protocols
Protocol 1: Assessment of Sedation Using an Open Field Test
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a grid of equal-sized squares.
-
Procedure: a. Administer this compound or vehicle control to the animal at the desired dose and route. b. At a predetermined time post-administration, place the animal in the center of the open field arena. c. Record the animal's behavior for a set period (e.g., 5-10 minutes) using a video camera mounted above the arena. d. Analyze the recordings for the following parameters:
- Total distance traveled: A measure of overall locomotor activity.
- Time spent in the center vs. periphery: An indicator of anxiety-like behavior, which can be affected by sedation.
- Rearing frequency: The number of times the animal stands on its hind legs, a measure of exploratory behavior.
- Grooming duration and frequency: Changes in grooming patterns can indicate drug effects.
-
Data Analysis: Compare the behavioral parameters between the tetrabenazine-treated and control groups using appropriate statistical tests. A significant decrease in total distance traveled and rearing frequency in the tetrabenazine group would suggest a sedative effect.
Mandatory Visualizations
Caption: VMAT2 Inhibition Pathway Leading to Sedation.
References
- 1. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 2. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TJS-010, a new prescription of oriental medicine, antagonizes tetrabenazine-induced suppression of spontaneous locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal model of depression. III. Mechanism of action of tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of tetrabenazine and alpha-methyl-m-tyrosine on exploratory activity and brain catecholamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrabenazine in treatment of hyperkinetic movement disorders: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the dopamine depleting agent tetrabenazine on detailed temporal parameters of effort-related choice responding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 10. az.research.umich.edu [az.research.umich.edu]
Technical Support Center: Stability of (+)-Tetrabenazine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of (+)-Tetrabenazine (TBZ) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1] TBZ is particularly susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3] It is also known to be sensitive to light, which can lead to the formation of degradation products and a noticeable discoloration of the solution.[4]
Q2: What are the known degradation products of this compound in solution?
A2: Under photolytic (light) stress, the two major degradation products identified are dedihydrotetrabenazine (DTBZ) and detetrahydrotetrabenazine (TTBZ).[4] In acidic conditions, an interconversion of the stable trans-isomer of tetrabenazine to a less stable cis-isomer has been proposed.[4] Oxidative stress can lead to the formation of N-oxidation products.[2]
Q3: What is the optimal pH range for maintaining the stability of a this compound solution?
Q4: How should I store my this compound solutions to ensure stability?
A4: To maximize stability, this compound solutions should be stored at refrigerated temperatures (e.g., 4°C), protected from light by using amber vials or by wrapping the container in aluminum foil, and maintained at a pH as close to neutral as possible.[4] For longer-term storage, preparing fresh solutions is recommended.
Q5: I observed a yellowing of my this compound solution. What could be the cause?
A5: Yellowing of a this compound solution is a common indicator of degradation, particularly due to light exposure.[4] This discoloration has been correlated with the formation of photolytic degradation products.[4] To prevent this, strictly limit the exposure of your solution to ambient and UV light.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly low potency or concentration of TBZ in solution. | - Degradation due to improper pH. - Exposure to high temperatures. - Photodegradation. - Oxidative degradation. | - Verify the pH of your solution and adjust to neutral if possible. - Store solutions at recommended refrigerated temperatures. - Protect the solution from light at all times. - Use degassed solvents and consider inert gas sparging (e.g., nitrogen or argon) to minimize oxygen exposure. |
| Appearance of unknown peaks in HPLC chromatogram. | - Formation of degradation products. | - Conduct forced degradation studies (acid, base, peroxide, heat, light) on a reference standard of TBZ to identify the retention times of potential degradation products. - Use a stability-indicating HPLC method capable of resolving TBZ from its degradation products. |
| Solution has turned yellow or discolored. | - Significant light-induced degradation. | - Discard the solution. - Prepare a fresh solution using light-protective measures (e.g., amber glassware, lab with UV-filtered light). |
| Inconsistent results between experiments. | - Variable stability of prepared solutions. | - Standardize solution preparation and storage procedures. - Prepare fresh solutions for each experiment or define a strict in-use stability period for stock solutions. |
Quantitative Data on this compound Degradation
The following table summarizes quantitative data from forced degradation studies. These studies intentionally subject the drug to harsh conditions to understand its degradation pathways.
| Stress Condition | Reagent/Details | Incubation Time & Temperature | % Degradation of this compound | Reference |
| Acid Hydrolysis | 0.1 N HCl | Not specified | 3.03% | [3] |
| Base Hydrolysis | 0.1 N NaOH | Not specified | 6.93% | [3] |
| Base Hydrolysis | 0.5 N NaOH | 62 hours at Room Temperature | Not specified, but degradation observed | [2] |
| Oxidative | 3% H₂O₂ | Not specified | 3.53% | [3] |
| Oxidative | 0.3% H₂O₂ | 48 hours at Room Temperature | Not specified, but degradation observed | [2] |
| Acidic Medium | 1 M HCl | 16 hours at 70°C | ~16% formation of an isomer | [4] |
| Acidic Medium | 1.5 M Citric Acid | 70 hours at 70°C | ~21% formation of an isomer | [4] |
| Neutral | Water | Not specified | Stable | [1] |
| Photolytic | Suntest® light exposure | Not specified | Degradation and discoloration observed | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is a composite based on published methods for the analysis of this compound and its degradation products.[3][5]
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer (pH adjusted to the desired range, e.g., 6.8 or 7.5) and an organic solvent like methanol or acetonitrile. A common ratio is in the range of 70:30 to 60:40 (buffer:organic).[2]
-
Flow Rate: 0.8 - 1.0 mL/min.[2]
-
Detection Wavelength: 284 nm.
-
Injection Volume: 20 µL.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare working standard solutions at the desired concentration (e.g., 25 µg/mL) by diluting with the mobile phase.
3. Sample Preparation for Stability Studies:
-
Prepare a solution of this compound in the desired buffer or solvent system at a known concentration.
-
Aliquot the solution into separate vials for each time point and storage condition.
-
At each designated time point, withdraw a sample, dilute it to a suitable concentration with the mobile phase, and inject it into the HPLC system.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).
-
The appearance of new peaks should be noted, and their peak areas can be used to estimate the percentage of degradation products.
Protocol 2: Forced Degradation Study
1. Acid Degradation:
-
Dissolve this compound in a solution of 0.1 N HCl.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., several hours).[5]
-
At specified time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, dilute with mobile phase, and analyze by HPLC.
2. Base Degradation:
-
Dissolve this compound in a solution of 0.1 N NaOH.
-
Incubate at room temperature or a slightly elevated temperature.
-
At specified time points, withdraw a sample, neutralize it with 0.1 N HCl, dilute with mobile phase, and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature and protected from light.
-
At specified time points, withdraw a sample, dilute with mobile phase, and analyze by HPLC.
4. Photodegradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specified time points, withdraw samples from both the exposed and control solutions, dilute with mobile phase, and analyze by HPLC.
Visualizations
References
Technical Support Center: (+)-Tetrabenazine Dose-Response Curve Optimization in Primary Neurons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments with (+)-Tetrabenazine in primary neurons.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in neurons?
A1: this compound (TBZ) is a reversible and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2][3] VMAT2 is a protein responsible for transporting monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, from the cytoplasm into synaptic vesicles for storage and subsequent release.[3][4][5] By inhibiting VMAT2, TBZ depletes the stores of these neurotransmitters, leading to a reduction in their release into the synaptic cleft.[3][4] This mechanism is central to its therapeutic effects in hyperkinetic movement disorders.[6] Some studies also suggest that at higher concentrations, tetrabenazine may act as a dopamine receptor antagonist.[7]
Q2: What is a typical effective concentration range for this compound in primary neuron cultures?
A2: The effective concentration of this compound in primary neuron cultures can vary depending on the specific neuronal type and the assay being performed. Based on its known binding affinity and inhibitory concentrations, a good starting point for a dose-response curve would be in the nanomolar to low micromolar range. In vitro studies have reported IC50 values for VMAT2 inhibition to be around 0.3 µM.[1] Binding affinity (Kd) values have been reported in the range of 1.34 nM to 26 nM.[8][9] Another study used concentrations between 0.5 to 10 µM to observe effects on dopamine-related functions in vitro.[7] Therefore, a suggested starting range for a dose-response experiment would be from 1 nM to 10 µM.
Q3: How long should I expose primary neurons to this compound?
A3: The optimal exposure time will depend on the specific research question and the endpoint being measured. For acute effects on neurotransmitter release, a shorter incubation time of a few hours may be sufficient. For assessing effects on cell viability or neurite outgrowth, a longer exposure of 24 to 72 hours is more common. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Q4: What are the expected outcomes of this compound treatment on primary neurons?
A4: Based on its mechanism of action, expected outcomes include:
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Reduced Neurotransmitter Release: A dose-dependent decrease in the release of monoamines like dopamine.
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Changes in Neuronal Viability: At higher concentrations or with prolonged exposure, TBZ may induce cytotoxicity. A dose-response curve will help determine the toxic threshold.
-
Alterations in Neurite Outgrowth: Changes in neuronal morphology and neurite extension may be observed, which could be indicative of neurotoxicity or other cellular effects.
Troubleshooting Guides
Problem 1: High variability in dose-response data.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell plating density | Ensure a homogenous single-cell suspension before plating. Use a hemocytometer to accurately count cells and plate the same number of cells in each well. |
| Edge effects in multi-well plates | To minimize evaporation from outer wells, which can concentrate media components and the drug, fill the outer wells with sterile PBS or media without cells. |
| Inaccurate drug dilutions | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Cell health issues | Monitor the health of your primary neuron culture before and during the experiment. Ensure optimal culture conditions (media, supplements, temperature, CO2). Refer to the Primary Neuron Culture Troubleshooting section below. |
Problem 2: No significant dose-response effect observed.
| Possible Cause | Troubleshooting Steps |
| Inappropriate concentration range | The selected concentration range may be too low or too high. Broaden the range of concentrations in your next experiment (e.g., from 0.1 nM to 100 µM). |
| Insufficient incubation time | The drug may require a longer time to exert its effects. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal exposure duration. |
| Degradation of the compound | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. |
| Assay sensitivity | The chosen assay may not be sensitive enough to detect the effects of the drug. Consider using a more sensitive assay or a different endpoint. For example, if a viability assay shows no effect, a neurotransmitter release assay might. |
Problem 3: High levels of cell death in control wells.
| Possible Cause | Troubleshooting Steps |
| Suboptimal culture conditions | Review your primary neuron culture protocol. Ensure the use of appropriate basal media (e.g., Neurobasal), supplements (e.g., B-27), and coating substrates (e.g., Poly-D-Lysine). |
| Mechanical stress during plating | Handle the cells gently during dissociation and plating to minimize cell damage. |
| Contamination | Regularly check for signs of bacterial or fungal contamination. Use sterile techniques and antibiotic/antimycotic solutions in your culture medium if necessary. |
| Solvent toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is low (typically <0.1%) and non-toxic to the neurons. Run a vehicle control with the solvent alone. |
Quantitative Data Summary
| Parameter | Value | Reference |
| VMAT2 IC50 | ~0.3 µM | [1] |
| VMAT2 Kd | 1.34 nM - 26 nM | [8][9] |
| In vitro effective concentration (dopamine inhibition) | 0.5 - 10 µM | [7] |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
-
Plate Coating:
-
Coat tissue culture plates with Poly-D-Lysine (50 µg/mL in sterile water) for at least 1 hour at 37°C.
-
Aspirate the coating solution and wash the plates three times with sterile, distilled water.
-
Allow the plates to dry completely before use.
-
-
Tissue Dissociation:
-
Dissect cortices from E18 rat or mouse embryos in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in a dissociation solution (e.g., papain or trypsin) according to the manufacturer's instructions.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Cell Plating and Maintenance:
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
-
Plate the cells at a density of 1.5 x 10^4 to 2.5 x 10^4 cells/cm² in Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-media change every 2-3 days.
-
Protocol 2: MTT Assay for Neuronal Viability
-
Cell Plating: Plate primary neurons in a 96-well plate according to the protocol above and allow them to adhere and differentiate for at least 3-5 days.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove half of the medium from each well and replace it with the medium containing the appropriate drug concentration. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Neurite Outgrowth Assay
-
Cell Plating and Treatment: Plate and treat the neurons with this compound as described for the MTT assay.
-
Immunostaining (Optional but recommended):
-
After the treatment period, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain with a nuclear stain like DAPI.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system or a fluorescence microscope. Capture multiple fields per well to ensure representative data.
-
-
Image Analysis:
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for dose-response curve optimization.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Frontiers | The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters [frontiersin.org]
- 3. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 4. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Tetrabenazine in Reducing Chorea and Improving Motor Function in Individuals With Huntington's Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrabenazine has properties of a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AutoNeuriteJ: An ImageJ plugin for measurement and classification of neuritic extensions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.4. Neurite Outgrowth Assay [bio-protocol.org]
addressing variability in the metabolic conversion of (+)-Tetrabenazine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address the inherent variability in the metabolic conversion of (+)-Tetrabenazine (TBZ).
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
A1: Following oral administration, this compound undergoes extensive and rapid first-pass metabolism, primarily in the liver.[1] The initial and major metabolic step is the reduction of its ketone moiety by carbonyl reductase enzymes to form two major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[1][2][3] These metabolites are pharmacologically active and are present in plasma at significantly higher concentrations than the parent drug.[4] Subsequently, both α-HTBZ and β-HTBZ are further metabolized, primarily through O-demethylation, by the cytochrome P450 enzyme CYP2D6.[1][2] Minor contributions to this secondary metabolism may also come from CYP1A2.[2] The resulting products are then conjugated (e.g., with sulfate and glucuronide) and eliminated mainly through the urine.[1]
Q2: What are the key enzymes responsible for TBZ metabolism and its variability?
A2: Two main enzyme systems are responsible for TBZ metabolism:
-
Carbonyl Reductases: These enzymes, located primarily in the liver, perform the initial reduction of TBZ to its active metabolites, α-HTBZ and β-HTBZ.[2][5]
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Cytochrome P450 2D6 (CYP2D6): This enzyme is the principal catalyst for the metabolism of α-HTBZ and β-HTBZ.[1][5][6] The high degree of genetic polymorphism in the CYP2D6 gene is the primary source of inter-individual variability in TBZ metabolism and clinical response.[6][7]
Q3: How does CYP2D6 genetic polymorphism affect TBZ metabolism?
A3: The CYP2D6 gene is highly polymorphic, leading to four main phenotypes of enzyme activity:
-
Poor Metabolizers (PMs): Have little to no CYP2D6 function. They experience significantly higher exposure to the active HTBZ metabolites (3-fold for α-HTBZ and 9-fold for β-HTBZ) compared to extensive metabolizers.[1] For these individuals, the maximum recommended daily dose is lower.[5][7][8]
-
Intermediate Metabolizers (IMs): Have decreased CYP2D6 function compared to extensive metabolizers.
-
Extensive Metabolizers (EMs): Have normal CYP2D6 function. The majority of the population falls into this category.[6]
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Ultrarapid Metabolizers (UMs): Have increased CYP2D6 function due to gene duplication. These individuals may require higher doses and a longer titration period to achieve a therapeutic effect.[6][9] Genotyping for CYP2D6 is recommended for patients requiring doses above 50 mg/day to ensure safety and efficacy.[1][10]
Q4: What are the major drug-drug interactions (DDIs) to be aware of?
A4: The most significant DDIs involve drugs that inhibit the CYP2D6 enzyme. Co-administration of strong CYP2D6 inhibitors (e.g., paroxetine, fluoxetine, quinidine, bupropion) can markedly increase the plasma concentrations of α-HTBZ and β-HTBZ, mimicking the phenotype of a poor metabolizer.[1][5][10][11] This necessitates a dose reduction of TBZ by approximately 50% to avoid potential toxicity.[5] Concomitant use with other VMAT2 inhibitors like reserpine or deutetrabenazine is contraindicated.[10] Additionally, caution is advised when co-administering TBZ with other drugs that can prolong the QTc interval, such as certain antipsychotics and antiarrhythmics.[1][2][8]
Q5: Which metabolites are considered pharmacologically active?
A5: Both α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ) are considered active metabolites that reversibly inhibit the vesicular monoamine transporter 2 (VMAT2).[12] However, studies have shown that the stereoisomers of these metabolites have different binding affinities. Specifically, (+)-α-HTBZ demonstrates a much higher affinity for VMAT2 compared to (-)-α-HTBZ, suggesting it is the more effective isomer.[3] These active metabolites are considered the primary mediators of tetrabenazine's therapeutic effects.[4]
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Pharmacokinetic (PK) Data
-
Question: My experimental data shows significant, unpredictable variability in plasma concentrations of HTBZ metabolites across subjects (human or animal). What is the likely cause and how can I address it?
-
Answer:
-
Primary Cause - CYP2D6 Polymorphism: The most probable cause is genetic variation in the CYP2D6 gene. Different metabolizer statuses (PM, IM, EM, UM) will result in vastly different rates of metabolite clearance.[6][7]
-
Troubleshooting Steps:
-
Genotype Your Subjects: Perform CYP2D6 genotyping on all subjects (or use animal models with known CYP2D6 activity, if applicable). Stratify your data analysis based on the metabolizer phenotype. This is the standard approach for explaining variability.[1]
-
Screen for Concomitant Medications: Ensure that subjects are not taking any known CYP2D6 inhibitors or inducers.[1][10] Create an exclusion list for your study protocol.
-
Control for Liver Function: As TBZ is hepatically metabolized, impaired liver function can decrease metabolism and increase exposure.[1] Ensure subjects have normal hepatic function.[10]
-
-
Issue 2: Unexpectedly High or Low Metabolite Concentrations
-
Question: I am observing consistently higher (or lower) than expected plasma concentrations of α-HTBZ and β-HTBZ in my experiment. What could be wrong?
-
Answer:
-
Potential Causes for HIGH Concentrations:
-
Undisclosed CYP2D6 Inhibitors: The subject may be taking a strong CYP2D6 inhibitor, effectively converting them into a phenotypic poor metabolizer.[11]
-
Subject is a Poor Metabolizer (PM): The subject may have a PM genotype, leading to reduced clearance and higher exposure.[1]
-
Hepatic Impairment: Liver disease can significantly reduce TBZ metabolism, leading to a 7- to 190-fold increase in parent drug concentration.[1]
-
-
Potential Causes for LOW Concentrations:
-
Subject is an Ultrarapid Metabolizer (UM): The subject may have a UM genotype, leading to accelerated clearance of the active metabolites.[6]
-
Poor Absorption: While TBZ absorption is generally extensive (>75%), issues with the formulation or gastrointestinal problems in a specific subject could theoretically reduce uptake.[1]
-
Sample Handling/Stability Issues: Ensure that plasma samples were handled correctly and stored at the appropriate temperature to prevent metabolite degradation before analysis.
-
-
Troubleshooting Workflow:
-
Review the subject's medication history thoroughly.
-
If concentrations are high, consider running a CYP2D6 inhibition assay with the subject's plasma or genotyping the subject.
-
If concentrations are low, genotyping for UM status is the first logical step.[6]
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Review and validate your entire bioanalytical method, including sample collection, storage, and extraction procedures.
-
-
Issue 3: Poor Correlation Between In Vitro and In Vivo Results
-
Question: My in vitro metabolism data using human liver microsomes (HLM) doesn't seem to predict the in vivo outcomes I'm observing. Why?
-
Answer:
-
Cause 1 - Missing First Step: Standard HLM assays are excellent for studying CYP450-mediated metabolism but do not contain the cytosolic carbonyl reductase enzymes responsible for the initial conversion of TBZ to HTBZ. Your HLM assay is likely only measuring the secondary metabolism step (HTBZ to O-desmethyl-HTBZ).
-
Cause 2 - Genotype of HLM Donor: Pooled HLM from multiple donors can mask the effects of individual CYP2D6 genotypes. If you are using HLM from a single donor, their specific CYP2D6 genotype (e.g., a PM) will heavily skew the results and may not be representative of the general population.
-
Troubleshooting Steps:
-
Use a Two-Stage Assay: To better model the complete pathway, first incubate TBZ with a cytosolic fraction (like S9 fraction or purified carbonyl reductases) to generate the HTBZ metabolites. Then, use that reaction mixture as the substrate for a subsequent incubation with HLM.
-
Use Genotyped HLM: For more precise studies, use HLM from donors who have been genotyped for CYP2D6. This allows you to run experiments that simulate metabolism in Poor, Extensive, and Ultrarapid Metabolizers separately.
-
Consider Recombinant Enzymes: Use recombinant human CYP2D6 enzyme (expressed in a system like baculovirus) to specifically study the kinetics of HTBZ metabolism without confounding factors from other enzymes.
-
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Tetrabenazine and its Active Metabolites (Single 25 mg Dose)
| Analyte | Tmax (Time to Peak) | Cmax (Peak Concentration) | t½ (Half-life) | Protein Binding |
| Tetrabenazine (Parent) | ~1 hour | Generally below detection | ~10 hours | 82-88%[1][2] |
| α-HTBZ | 1-2 hours | Dose-proportional | 2-8 hours[1] | 60-68%[2] |
| β-HTBZ | 1-2 hours | Dose-proportional | 2-5 hours[1] | 59-63%[2] |
Note: After oral administration, plasma concentrations of the parent tetrabenazine are often very low or undetectable due to rapid and extensive first-pass metabolism.[2]
Table 2: Impact of CYP2D6 Metabolizer Status on Dosing and Exposure
| CYP2D6 Phenotype | Typical Titration Time | Relative Metabolite Exposure (vs. EM) | Max Recommended Daily Dose |
| Poor Metabolizer (PM) | 3.3 weeks[6] | α-HTBZ: ~3-fold ↑β-HTBZ: ~9-fold ↑[1] | 50 mg/day[5][7] |
| Intermediate Metabolizer (IM) | 4.4 weeks[6] | Increased vs. EM | 100 mg/day[7] |
| Extensive Metabolizer (EM) | 3 weeks[6] | Baseline | 100 mg/day[7] |
| Ultrarapid Metabolizer (UM) | 8 weeks[6] | Decreased vs. EM | 100 mg/day (may need higher dose)[9] |
Table 3: Effect of Strong CYP2D6 Inhibition on Deutetrabenazine Metabolites
| Metabolite | Parameter | Without Inhibitor (Paroxetine) | With Inhibitor (Paroxetine) | Fold-Increase |
| Deuterated α-HTBZ | Cmax (ng/mL) | 59.8 | 85.1 | 1.4x |
| AUC₀₋∞ (ng·h/mL) | 1010 | 2680 | 2.7x | |
| t½ (h) | 9.9 | 14.9 | 1.5x | |
| Deuterated β-HTBZ | Cmax (ng/mL) | 16.3 | 43.1 | 2.6x |
| AUC₀₋∞ (ng·h/mL) | 262 | 1440 | 5.5x | |
| t½ (h) | 11.2 | 30.0 | 2.7x | |
| (Data adapted from a study on deutetrabenazine, a deuterated form of TBZ, which shows similar metabolic pathways and DDI profiles. The principles are directly applicable to TBZ.)[11] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of HTBZ using Human Liver Microsomes (HLM)
-
Objective: To determine the kinetic parameters (Km, Vmax) of α-HTBZ and β-HTBZ metabolism by CYP2D6.
-
Materials: Pooled Human Liver Microsomes (HLM, 0.5 mg/mL), α-HTBZ and β-HTBZ standards, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase), 0.1 M potassium phosphate buffer (pH 7.4), Acetonitrile (ACN) with 0.1% formic acid (stopping solution), LC-MS/MS system.
-
Procedure:
-
Prepare substrate solutions of α-HTBZ or β-HTBZ in buffer across a range of concentrations (e.g., 0.1 to 50 µM).
-
In a 96-well plate, pre-warm HLM and the NADPH regenerating system at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate solution to the HLM/NADPH mixture. Total reaction volume is typically 200 µL.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes, determined from initial linearity experiments).
-
Terminate the reaction by adding 2 volumes of ice-cold ACN containing an internal standard.
-
Centrifuge the plate at 4000 rpm for 20 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the depletion of the substrate (HTBZ).
-
Data Analysis: Plot the rate of metabolism versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Quantification of TBZ Metabolites in Plasma via LC-MS/MS
-
Objective: To accurately measure the concentration of α-HTBZ and β-HTBZ in plasma samples from a PK study.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated version of the analytes).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for injection.
-
-
LC-MS/MS Conditions (Example):
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions: Determine the specific precursor → product ion transitions for α-HTBZ, β-HTBZ, and the internal standard.
-
-
Quantification: Generate a standard curve by spiking known concentrations of α-HTBZ and β-HTBZ into blank plasma and processing as above. Calculate the concentrations in unknown samples by interpolating from the standard curve.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for a tetrabenazine PK study.
References
- 1. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation and Characterization of Tetrabenazine Enantiomers against Vesicular Monoamine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of CYP2D6 genotype and response to tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reference.medscape.com [reference.medscape.com]
- 9. ClinPGx [clinpgx.org]
- 10. Tetrabenazine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. The effect of potent CYP2D6 inhibition on the pharmacokinetics and safety of deutetrabenazine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols to Reduce (+)-Tetrabenazine-Induced Toxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Tetrabenazine (TBZ). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you refine your experimental protocols and mitigate potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is responsible for packaging monoamine neurotransmitters—such as dopamine, serotonin, and norepinephrine—into presynaptic vesicles for later release into the synapse. By inhibiting VMAT2, TBZ leads to the depletion of these monoamines from nerve terminals, which is the basis for its therapeutic effects in hyperkinetic movement disorders.[1][2]
Q2: What are the most common toxicities observed in preclinical and clinical studies?
A2: The most frequently reported adverse effects associated with TBZ are dose-dependent and primarily related to its central nervous system activity. These include sedation/somnolence, depression, anxiety, akathisia (restlessness), and parkinsonism.[3][4] In experimental animal models, TBZ administration can lead to decreased locomotor activity and a bias towards low-effort behaviors.[1][5]
Q3: How is this compound metabolized, and what are the implications for experimental variability?
A3: this compound is rapidly and extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, into its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[6] Genetic polymorphisms in the CYP2D6 gene can lead to significant inter-individual differences in metabolism, categorizing subjects as poor, intermediate, or extensive metabolizers. This can result in variability in drug exposure and, consequently, the intensity of both therapeutic and toxic effects. When using animal models, it is important to be aware of potential strain differences in CYP enzyme activity.
Q4: Are there alternatives to this compound with potentially lower toxicity?
A4: Yes, deutetrabenazine, a deuterated form of tetrabenazine, has been developed. The substitution of hydrogen with deuterium at key metabolic sites leads to a slower metabolism by CYP2D6. This results in a longer half-life of the active metabolites and reduced peak plasma concentrations, which may contribute to an improved tolerability profile with lower rates of neuropsychiatric adverse events compared to tetrabenazine.[3]
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in Aqueous Solutions
-
Question: I am having difficulty dissolving this compound for my in vitro experiments. What is the recommended solvent?
-
Answer: this compound is poorly soluble in water. For in vitro studies, it is often dissolved in organic solvents like dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in the cell culture medium. For in vivo preparations, it can be dissolved in acidified water (e.g., by adding a small amount of 1.0 N HCl to adjust the pH to around 4.0) or suspended in a vehicle like 2% cornflour in phosphate-buffered saline (PBS).[7][8] Always prepare fresh solutions and protect them from light, as TBZ can be unstable in aqueous solutions, especially when exposed to light.
Issue 2: High Variability in Animal Behavioral Responses
-
Question: I am observing significant variability in the behavioral effects of TBZ in my rodent studies. What could be the cause?
-
Answer: High variability can stem from several factors. As mentioned in the FAQs, differences in drug metabolism due to genetic variations (strain differences) can play a role. Additionally, factors such as the time of day of administration, the animal's stress level, and the specific behavioral paradigm can influence the outcome. To minimize variability, ensure consistent dosing times, handle animals gently to reduce stress, and carefully control the experimental environment. It is also recommended to use a within-subject design where each animal serves as its own control if the experimental design allows.
Issue 3: Unexpected Cell Death in In Vitro Assays
-
Question: I am seeing higher-than-expected cytotoxicity in my cell-based assays, even at low concentrations of TBZ. What could be the problem?
-
Answer: First, verify the final concentration of the organic solvent (e.g., DMSO) in your culture medium, as high concentrations can be toxic to cells. It is also crucial to ensure the stability of TBZ in your specific culture medium over the duration of the experiment. If the compound degrades, the degradation products could have unexpected toxic effects. Consider performing a time-course experiment to assess the stability of TBZ under your experimental conditions. Finally, ensure that the cell line you are using is appropriate for the study and that the cells are healthy and in the logarithmic growth phase before adding the drug.
Experimental Protocols and Methodologies
In Vivo Administration of this compound in Rodents
This protocol is a general guideline and should be adapted based on the specific research question and animal model.
-
Preparation of TBZ Solution:
-
Dosing:
-
Mice: For behavioral studies assessing depressive-like phenotypes, doses typically range from 2.0 to 8.0 mg/kg via IP injection.[8]
-
Rats: For studies on effort-related decision making, doses of 0.25 to 1.0 mg/kg IP have been used. For general toxicity studies, oral gavage doses up to 30 mg/kg/day have been reported.
-
-
Administration:
-
Administer the prepared TBZ solution via the chosen route (oral gavage or IP injection).
-
The volume of administration should be calculated based on the animal's body weight.
-
-
Behavioral Assessment:
-
Endpoint Analysis:
-
Following the behavioral assessments, animals can be euthanized for tissue collection.
-
Brain regions of interest (e.g., striatum, nucleus accumbens) can be dissected for neurochemical analysis (e.g., HPLC to measure monoamine levels) or biochemical assays (e.g., assessment of oxidative stress markers).
-
In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol provides a method for assessing the cytotoxic effects of TBZ on a neuronal cell line (e.g., N2a).
-
Cell Culture:
-
Culture N2a cells in the appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
-
TBZ Treatment:
-
Prepare a stock solution of TBZ in DMSO.
-
Serially dilute the TBZ stock solution in a culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Replace the medium in the wells with the TBZ-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[10]
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
After the incubation, add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[2][10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[11][12]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control cells.
-
Plot the cell viability against the log of the TBZ concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Quantitative Data Summary
Table 1: In Vivo Behavioral Effects of this compound in Rodents
| Species | Dose Range (mg/kg) | Route | Behavioral Test | Observed Effect | Reference |
| Rat | 0.25 - 1.0 | IP | Effort-Related Choice | Dose-dependent decrease in lever pressing and increase in chow intake | [5] |
| Mouse | 2.0 - 8.0 | IP | Effort-Related Choice | Dose-dependent shift towards low-effort choices | [8] |
| Mouse | 8.0 | IP | Forced Swim Test | Increased immobility time, decreased swimming and climbing behavior | [9][13] |
Table 2: In Vitro VMAT2 Binding Affinity
| Compound | Kᵢ (nM) | Reference |
| This compound | 4.47 | [14] |
| (-)-Tetrabenazine | 36,400 | [14] |
| (2R,3R,11bR)-DHTBZ ((+)-2) | 3.96 | [14] |
Visualizations
Signaling Pathway of this compound-Induced Toxicity
Caption: Signaling pathway of this compound-induced toxicity.
Experimental Workflow for In Vivo Toxicity Assessment
References
- 1. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficacy and Safety of Tetrabenazine in Reducing Chorea and Improving Motor Function in Individuals With Huntington's Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. Tetrabenazine-induced depletion of brain monoamines: characterization and interaction with selected antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 11. Tetrabenazine, a monoamine-depleting drug used in the treatment of hyperkinetic movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 14. VMAT2 Safeguards β-Cells Against Dopamine Cytotoxicity Under High-Fat Diet–Induced Stress - PMC [pmc.ncbi.nlm.nih.gov]
strategies to mitigate the depressive-like side effects of (+)-Tetrabenazine in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (+)-Tetrabenazine to model depressive-like side effects in animals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (TBZ) induces depressive-like behavior in animal models?
This compound is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] By inhibiting VMAT2, TBZ prevents the packaging of monoamine neurotransmitters—primarily dopamine, but also serotonin and norepinephrine—into presynaptic vesicles.[1][2] This leads to their depletion from nerve terminals and a subsequent reduction in monoaminergic neurotransmission, which is thought to underlie the depressive-like symptoms observed in animals.[1]
Q2: Which antidepressant medications are effective in mitigating the depressive-like side effects of TBZ in rodents?
Studies have shown that pro-dopaminergic antidepressants are particularly effective. Bupropion, a dopamine and norepinephrine reuptake inhibitor, has been demonstrated to reverse TBZ-induced anergia (lack of energy and motivation) in both male and female mice.[3][4] Selective serotonin reuptake inhibitors (SSRIs) like fluoxetine have shown sex-dependent efficacy, being effective in female mice but not males in some studies.[3] Tricyclic antidepressants and monoamine oxidase inhibitors (MAOIs) have also been investigated for their potential to counteract TBZ's effects.[5]
Q3: Are there sex-dependent differences to consider when using TBZ and antidepressant co-treatments?
Yes, significant sex-dependent differences have been observed. For instance, in the Forced Swim Test (FST), bupropion effectively reverses TBZ-induced immobility in both male and female mice.[3] However, fluoxetine has been shown to be effective only in female mice.[3] Researchers should carefully consider the sex of their animal subjects as it can significantly impact the experimental outcomes.
Q4: What are the common behavioral tests used to assess depressive-like states induced by TBZ?
Commonly used behavioral tests include:
-
Forced Swim Test (FST): Measures behavioral despair or helplessness, indicated by immobility time.[3]
-
Sucrose Preference Test: Assesses anhedonia, the inability to experience pleasure, by measuring the preference for sweetened water over plain water.
-
Effort-related choice tasks (e.g., T-maze, progressive ratio tasks): These tasks evaluate motivational deficits by requiring animals to expend effort to receive a reward.[4][6][7]
-
Dark-Light Box and Elevated Plus Maze: Used to assess anxiety-like behaviors that can be co-morbid with depression.[3]
-
Social Interaction Test: Measures social withdrawal, another symptom associated with depression.[3]
Q5: How can I be sure that the observed behavioral changes are due to depressive-like effects and not just sedation or motor impairment?
This is a critical consideration. It is advisable to include control experiments to assess general locomotor activity. Open field tests can help distinguish between reduced motivation and general motor deficits. In effort-related tasks, TBZ has been shown to shift choice behavior towards low-effort options without affecting overall food intake or preference in free-feeding situations, suggesting a primary effect on motivation rather than appetite or motor ability.[7]
Troubleshooting Guides
Problem 1: High variability in behavioral test results.
-
Possible Cause: Inconsistent drug administration timing or procedure.
-
Solution: Ensure precise timing between drug administration and behavioral testing. For intraperitoneal (IP) injections, ensure proper technique to avoid accidental injection into organs.
-
-
Possible Cause: Environmental stressors.
-
Solution: Acclimate animals to the testing room and equipment. Minimize noise and other disturbances during testing.
-
-
Possible Cause: Sex-dependent effects.
-
Solution: Analyze data for males and females separately, as responses to TBZ and antidepressants can differ.[3]
-
Problem 2: Antidepressant co-treatment is not reversing TBZ-induced effects.
-
Possible Cause: Incorrect dosage.
-
Solution: Review the literature for effective dose ranges for the specific animal model and antidepressant. Perform a dose-response study to determine the optimal dose for your experimental conditions.
-
-
Possible Cause: Inappropriate antidepressant for the observed deficit or sex of the animal.
-
Possible Cause: Timing of administration.
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Solution: Optimize the time interval between the administration of TBZ and the antidepressant, and between the antidepressant and behavioral testing.
-
Quantitative Data Summary
The following tables summarize quantitative data from a study by Carratalá-Ros et al. (2023) investigating the effects of TBZ, bupropion, and fluoxetine on the Forced Swim Test (FST) in male and female CD1 mice.
Table 1: Effects of TBZ and Bupropion/Fluoxetine on Immobility Time (seconds) in the Forced Swim Test (Male Mice)
| Treatment Group | Mean Immobility Time (s) | Standard Error of Mean (SEM) |
| Vehicle/Vehicle | 135.2 | 10.5 |
| TBZ (8 mg/kg) / Vehicle | 185.6 | 8.2 |
| TBZ (8 mg/kg) / Bupropion (10 mg/kg) | 140.1 | 9.7 |
| TBZ (8 mg/kg) / Fluoxetine (20 mg/kg) | 178.9 | 7.5 |
Data adapted from Carratalá-Ros et al. (2023). Note: Bupropion significantly reversed the TBZ-induced increase in immobility, while fluoxetine did not.
Table 2: Effects of TBZ and Bupropion/Fluoxetine on Immobility Time (seconds) in the Forced Swim Test (Female Mice)
| Treatment Group | Mean Immobility Time (s) | Standard Error of Mean (SEM) |
| Vehicle/Vehicle | 128.4 | 11.1 |
| TBZ (8 mg/kg) / Vehicle | 175.3 | 9.3 |
| TBZ (8 mg/kg) / Bupropion (10 mg/kg) | 132.7 | 10.2 |
| TBZ (8 mg/kg) / Fluoxetine (20 mg/kg) | 138.5 | 8.9 |
Data adapted from Carratalá-Ros et al. (2023). Note: Both bupropion and fluoxetine significantly reversed the TBZ-induced increase in immobility in female mice.[3]
Experimental Protocols
Protocol 1: Induction of Depressive-Like Behavior with this compound and Reversal with Antidepressants in Mice
This protocol is based on methodologies described by Carratalá-Ros et al. (2023).
-
Animals: Male and female CD1 mice.
-
Drug Preparation:
-
This compound (TBZ): Dissolve in a few drops of 0.5% tartaric acid, then dilute with saline to the final concentration (e.g., 8.0 mg/kg).
-
Bupropion HCl: Dissolve in saline (e.g., 10.0 mg/kg).
-
Fluoxetine HCl: Dissolve in saline (e.g., 20.0 mg/kg).
-
All injections are administered intraperitoneally (IP).
-
-
Experimental Groups (Example):
-
Group 1: Vehicle (saline) + Vehicle
-
Group 2: TBZ + Vehicle
-
Group 3: TBZ + Bupropion
-
Group 4: TBZ + Fluoxetine
-
-
Administration Timeline:
-
Administer TBZ or its vehicle.
-
After a specific lead time (e.g., 90 minutes), administer the antidepressant (bupropion, fluoxetine) or its vehicle.
-
After a further lead time (e.g., 30 minutes for bupropion, 60 minutes for fluoxetine), begin behavioral testing.
-
-
Behavioral Testing (Forced Swim Test):
-
Place individual mice in a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The test duration is 6 minutes.
-
Record the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the absence of all movements except those necessary to keep the head above water.
-
-
Data Analysis:
-
Analyze data for males and females separately.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Experimental workflow for mitigation studies.
Caption: Intervention points of TBZ and Bupropion.
References
- 1. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of the dopamine depleting agent tetrabenazine in tests evaluating different components of depressive-like behavior in mice: sex-dependent response to antidepressant drugs with SERT and DAT blocker profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The VMAT-2 inhibitor tetrabenazine alters effort-related decision making as measured by the T-maze barrier choice task: reversal with the adenosine A2A antagonist MSX-3 and the catecholamine uptake blocker bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrabenazine-induced depletion of brain monoamines: characterization and interaction with selected antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The VMAT-2 Inhibitor Tetrabenazine Affects Effort-Related Decision Making in a Progressive Ratio/Chow Feeding Choice Task: Reversal with Antidepressant Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
Validation & Comparative
Unraveling the Stereospecific Efficacy of Tetrabenazine Enantiomers in VMAT2 Inhibition
A comprehensive analysis of (+)-Tetrabenazine and (-)-Tetrabenazine reveals a significant disparity in their ability to inhibit the vesicular monoamine transporter 2 (VMAT2), with the (+)-enantiomer demonstrating substantially higher potency. This guide provides a detailed comparison of their efficacy, supported by quantitative binding data and experimental methodologies, for researchers, scientists, and drug development professionals.
Tetrabenazine (TBZ) is a well-established therapeutic agent for hyperkinetic movement disorders, such as the chorea associated with Huntington's disease. It functions by reversibly inhibiting VMAT2, a crucial transporter responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine) into synaptic vesicles. This inhibition leads to the depletion of these neurotransmitters at the synapse, thereby alleviating the symptoms of hyperkinesia.[1] Commercially available tetrabenazine is a racemic mixture, containing equal amounts of the (+)- and (-)-enantiomers. However, extensive research has demonstrated that the therapeutic activity is not equally distributed between these two stereoisomers.
Quantitative Comparison of VMAT2 Binding Affinity
The primary measure of efficacy for tetrabenazine and its enantiomers is their binding affinity for VMAT2, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity and greater potency. Experimental data from competitive radioligand binding assays consistently show that this compound is a significantly more potent inhibitor of VMAT2 than (-)-Tetrabenazine.
One key study found that (+)-TBZ is approximately 8000-fold more potent than (-)-TBZ in binding to VMAT2.[2][3] Another study reported a 3-fold higher activity for the (+)-enantiomer.[4][5] This marked difference in potency underscores the stereospecific nature of the interaction between tetrabenazine and its target protein.
| Compound | VMAT2 Binding Affinity (Ki) [nM] |
| This compound | 4.47[2][3] |
| (-)-Tetrabenazine | 36,400[2][3] |
| (±)-Tetrabenazine (Racemic) | 7.62[2] |
Table 1: Comparison of VMAT2 binding affinities for Tetrabenazine enantiomers. Data are presented as the inhibition constant (Ki) in nanomolars (nM). A lower Ki value signifies higher potency.
The data clearly indicates that the therapeutic effect of racemic tetrabenazine is predominantly driven by the (+)-enantiomer. The significantly weaker binding of (-)-Tetrabenazine suggests it contributes minimally to the desired pharmacological activity and may be associated with off-target effects.
Experimental Protocols
The quantitative data presented above was determined using a competitive radioligand binding assay. The following is a detailed methodology based on established protocols for assessing the binding affinity of compounds to VMAT2.
Objective: To determine the in vitro binding affinity (Ki) of this compound and (-)-Tetrabenazine for the vesicular monoamine transporter 2 (VMAT2).
Materials:
-
Test Compounds: this compound, (-)-Tetrabenazine
-
Radioligand: [³H]dihydrotetrabenazine ([³H]DTBZ) - a high-affinity VMAT2 ligand.
-
Source of VMAT2: Rat brain striatal membranes or purified VMAT2 protein.
-
Assay Buffer: e.g., 20 mM Tris-HCl (pH 8.0) containing 150 mM NaCl.
-
Non-specific Binding Control: A high concentration of a known VMAT2 inhibitor (e.g., unlabeled tetrabenazine or Ro4-1284).
-
Instrumentation: Scintillation counter, vacuum filtration apparatus, glass fiber filters.
Procedure:
-
Membrane Preparation: If using rat brain, the striatum is dissected and homogenized in an ice-cold sucrose solution (e.g., 0.32 M). The homogenate is then subjected to differential centrifugation to isolate a membrane fraction enriched with VMAT2.[6]
-
Assay Setup: A series of dilutions of the test compounds (this compound and (-)-Tetrabenazine) are prepared.
-
Incubation: The VMAT2-containing membranes, a fixed concentration of the radioligand ([³H]DTBZ), and varying concentrations of the test compounds are incubated together in the assay buffer. A parallel set of incubations containing the non-specific binding control is also prepared. The incubation is typically carried out at room temperature for a defined period (e.g., 30-90 minutes) to allow the binding to reach equilibrium.[6][7]
-
Separation of Bound and Unbound Ligand: The incubation mixture is rapidly filtered through glass fiber filters using a vacuum manifold. This traps the membranes with the bound radioligand on the filter, while the unbound radioligand passes through. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.[6]
-
Quantification: The amount of radioactivity trapped on each filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values are then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for VMAT2.[8][9]
Mechanism of Action and Signaling Pathway
The primary mechanism of action for tetrabenazine is the inhibition of VMAT2. This transporter is an integral membrane protein found on synaptic vesicles. It utilizes a proton gradient to actively transport monoamine neurotransmitters from the neuronal cytoplasm into the vesicle for storage and subsequent release into the synaptic cleft.
By binding to VMAT2, tetrabenazine blocks this uptake process. Monoamines that remain in the cytoplasm are susceptible to degradation by monoamine oxidase (MAO). The net effect is a depletion of vesicular monoamine stores, leading to a reduction in neurotransmitter release upon neuronal firing. This depletion of dopamine in the striatum is believed to be the key mechanism underlying the therapeutic efficacy of tetrabenazine in treating hyperkinetic movement disorders.
Conclusion
References
- 1. A general study of the binding and separation in partition affinity ligand assay. Immunoassay of beta 2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 6. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 9. youtube.com [youtube.com]
Validating (+)-Tetrabenazine's High Affinity for VMAT2 Using [3H]Dihydrotetrabenazine
The stereospecific binding of tetrabenazine (TBZ) to the vesicular monoamine transporter 2 (VMAT2) is a cornerstone of its therapeutic mechanism in managing hyperkinetic movement disorders. This guide provides a comparative analysis of the VMAT2 binding affinity of tetrabenazine enantiomers, validated through competitive binding assays with the radioligand [3H]dihydrotetrabenazine ([3H]DHTBZ). Dihydrotetrabenazine, a metabolite of tetrabenazine, also exhibits high affinity for VMAT2.
Comparative Binding Affinity of Tetrabenazine Enantiomers
The binding affinity of (+)-Tetrabenazine for VMAT2 has been rigorously validated and compared with its (-)-enantiomer and the racemic mixture. The data, presented as the dissociation constant (Ki), unequivocally demonstrates the high and stereoselective affinity of the (+)-enantiomer.
| Compound | VMAT2 Binding Affinity (Ki in nM) |
| This compound ((+)-1) | 4.47 ± 0.21 |
| (-)-Tetrabenazine ((-)-1) | 36,400 ± 4560 |
| (±)-Tetrabenazine ((±)-1) | 7.62 ± 0.20 |
Data sourced from studies evaluating the displacement of [3H]dihydrotetrabenazine from rat striatum membranes.
The results clearly indicate that this compound possesses a significantly higher affinity for VMAT2, being approximately 8000-fold more potent than its (-)-enantiomer. The affinity of the racemic mixture falls between that of the two pure enantiomers. This marked difference underscores the critical role of stereochemistry in the interaction with the VMAT2 binding site. Further investigations have also highlighted that the (3R,11bR)-configuration is a key determinant for high-affinity VMAT2 binding. Among the metabolites of tetrabenazine, (2R,3R,11bR)-DHTBZ has been shown to have an even slightly greater affinity for VMAT2 than this compound.
Experimental Protocol: [3H]Dihydrotetrabenazine VMAT2 Binding Assay
The validation of this compound's VMAT2 binding affinity is achieved through a competitive radioligand binding assay. The following protocol provides a detailed methodology for this key experiment.
1. Membrane Preparation:
-
Brains from male Sprague-Dawley rats are excised and placed on ice.
-
The striatum is rapidly dissected and frozen at -80°C.
-
Striatal tissue is homogenized in 20 volumes of ice-cold HEPES-sucrose buffer (50 mM HEPES, 0.32 M sucrose, pH 8.0) using a Polytron homogenizer.
-
The homogenate is centrifuged at 20,000 x g for 10 minutes at 4°C.
-
The resulting pellet is resuspended in the same buffer, recentrifuged, and the final pellet is resuspended to a concentration of 10 mg/mL.
2. Ligand Binding Experiment:
-
The binding assay is conducted in polystyrene assay tubes containing a total volume of 0.5 mL of HEPES-sucrose buffer.
-
Each tube contains 2 nM [3H]dihydrotetrabenazine ([3H]DHTBZ) and 1.0 mg of the prepared striatal tissue.
-
To determine the binding affinity of this compound, various concentrations of the unlabeled compound are added to compete with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration (20 µM) of (±)-Tetrabenazine.
-
The mixture is incubated for 60 minutes at room temperature.
3. Termination and Measurement:
-
The incubation is terminated by rapid filtration through Whatman GF/B filters that have been presoaked in 0.5% polyethyleneimine (PEI).
-
The filters are then washed to remove unbound radioligand.
-
The amount of bound radioactivity on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The data is analyzed to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50).
-
The dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the [3H]dihydrotetrabenazine VMAT2 binding assay.
Caption: Workflow of the [3H]dihydrotetrabenazine VMAT2 binding assay.
Logical Framework for Affinity Validation
The principle behind the competitive binding assay is the displacement of the radioligand from the VMAT2 binding site by the unlabeled test compound. The higher the affinity of the test compound, the lower the concentration required to displace the radioligand.
A Comparative Analysis of (+)-Tetrabenazine and Reserpine on Monoamine Depletion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (+)-Tetrabenazine (TBZ) and reserpine, two potent inhibitors of the vesicular monoamine transporter 2 (VMAT2) that lead to the depletion of monoamine neurotransmitters. This analysis is supported by experimental data to objectively evaluate their performance and pharmacological characteristics.
Executive Summary
This compound and reserpine are both effective at depleting monoamines such as dopamine, serotonin, and norepinephrine from neuronal storage vesicles. However, they exhibit significant differences in their mechanism of action, selectivity for VMAT isoforms, and pharmacokinetic profiles. These differences translate to distinct clinical characteristics and side-effect profiles. Generally, tetrabenazine offers a more selective and reversible inhibition of VMAT2, leading to a shorter duration of action and a more manageable side-effect profile compared to the irreversible and less selective actions of reserpine.
Mechanism of Action
Both this compound and reserpine exert their monoamine-depleting effects by inhibiting VMAT2, a transport protein responsible for packaging cytosolic monoamines into synaptic vesicles for subsequent release.[1] By blocking VMAT2, these drugs leave monoamines vulnerable to metabolism by monoamine oxidase (MAO) in the cytoplasm, leading to a reduction in the overall levels of these neurotransmitters.[2][3]
A key distinction lies in the nature of their interaction with VMAT2. This compound is a reversible inhibitor, meaning its binding to the transporter is temporary.[4] In contrast, reserpine binds irreversibly, leading to a prolonged duration of action that requires the synthesis of new VMAT2 proteins to restore function.[4]
dot
Caption: Mechanism of monoamine depletion by this compound and Reserpine.
Quantitative Comparison of Pharmacological Parameters
The following table summarizes the key quantitative parameters of this compound and reserpine, highlighting their differences in potency and selectivity.
| Parameter | This compound | Reserpine | Reference(s) |
| VMAT2 IC50 | 30.41 nM | 73.09 nM | [5] |
| VMAT1 Affinity | Very weak inhibitor | Binds with high affinity | [6] |
| Binding Nature | Reversible | Irreversible | [4] |
| Duration of Action | 16-24 hours | Several days | [4] |
Comparative Analysis of Monoamine Depletion and Repletion
The differing mechanisms of VMAT2 inhibition by this compound and reserpine result in distinct time courses of monoamine depletion and subsequent recovery.
-
This compound: Induces a rapid depletion of brain monoamines.[3] Due to its reversible binding and shorter half-life, monoamine levels begin to recover within 24 hours of administration as the drug is cleared from the system.[7]
-
Reserpine: Causes a profound and long-lasting depletion of monoamines.[7] Because of its irreversible binding to VMAT2, recovery of monoamine storage is dependent on the synthesis of new transporter proteins, a process that can take several days to weeks.[4]
Experimental Protocols
In Vitro VMAT2 Inhibition Assay (Radioligand Binding)
This protocol describes a method to determine the inhibitory potency (IC50) of test compounds on VMAT2.
1. Materials:
-
HEK293 cells stably expressing human VMAT2 (HEK-VMAT2).
-
[³H]-dihydrotetrabenazine ([³H]-DTBZ) as the radioligand.
-
Test compounds: this compound and Reserpine.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
2. Procedure:
-
Prepare membranes from HEK-VMAT2 cells.
-
In a 96-well plate, add assay buffer, varying concentrations of the test compound (or vehicle for total binding), and a fixed concentration of [³H]-DTBZ.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled tetrabenazine.
-
Calculate the specific binding and determine the IC50 value by non-linear regression analysis.
dot
Caption: Experimental workflow for an in vitro VMAT2 inhibition assay.
In Vivo Microdialysis for Monoamine Depletion
This protocol outlines the procedure for measuring extracellular monoamine levels in the brain of a freely moving animal following drug administration.[8][9][10][11][12]
1. Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC with electrochemical detection (HPLC-ED).
-
Artificial cerebrospinal fluid (aCSF).
-
Test animals (e.g., rats).
-
This compound or Reserpine solution for injection.
2. Procedure:
-
Surgically implant a guide cannula into the brain region of interest (e.g., striatum) of the anesthetized animal using a stereotaxic apparatus.[10]
-
Allow the animal to recover from surgery for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Administer this compound or reserpine to the animal (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for several hours to monitor the time course of monoamine depletion.
-
Analyze the concentration of monoamines (dopamine, serotonin, norepinephrine) and their metabolites in the dialysate samples using HPLC-ED.
-
For repletion studies, continue sample collection for an extended period (days in the case of reserpine).
dot
Caption: Experimental workflow for in vivo microdialysis of monoamines.
Comparative Side-Effect Profile
The differences in pharmacological properties between this compound and reserpine are reflected in their side-effect profiles.
| Side Effect | This compound | Reserpine | Reference(s) |
| Sedation | Common | Common | [1] |
| Parkinsonism | Possible, dose-dependent | More frequent and severe | [1] |
| Depression | Risk, especially at high doses | Higher risk and severity | [1] |
| Hypotension | Less common | More common due to peripheral VMAT1 inhibition | [4] |
| Gastrointestinal Effects | Less common | More common due to peripheral VMAT1 inhibition | [4] |
dot
References
- 1. Tetrabenazine, a monoamine-depleting drug used in the treatment of hyperkinetic movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 3. Tetrabenazine-induced depletion of brain monoamines: characterization and interaction with selected antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ins and outs of vesicular monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters [frontiersin.org]
- 8. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 10. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of (+)-Tetrabenazine's Effects with Genetic VMAT2 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of (+)-Tetrabenazine (TBZ), a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), with the phenotype of genetic VMAT2 knockout mouse models. By examining the behavioral and neurochemical outcomes of both pharmacological blockade and genetic deletion, this document aims to facilitate a deeper understanding of VMAT2's role in monoaminergic neurotransmission and to serve as a valuable resource for preclinical research and drug development.
Introduction
The vesicular monoamine transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine, norepinephrine, serotonin, and histamine, into synaptic vesicles for subsequent release.[1] Inhibition of VMAT2 leads to the depletion of these neurotransmitters from nerve terminals, a mechanism that is therapeutically exploited to manage hyperkinetic movement disorders like the chorea associated with Huntington's disease.[2][3]
Two primary experimental models are employed to study the consequences of reduced VMAT2 function: pharmacological inhibition with agents like this compound and genetic manipulation resulting in VMAT2 knockout mice. This compound and its metabolites are high-affinity, reversible inhibitors of VMAT2.[1] VMAT2 knockout mice, on the other hand, offer a model of congenitally reduced VMAT2 expression. While homozygous VMAT2 knockout is lethal shortly after birth, heterozygous knockout mice (VMAT2+/-) are viable and exhibit a roughly 50% reduction in VMAT2 protein levels, providing a valuable tool for studying the long-term consequences of partial VMAT2 deficiency.[4][5]
This guide provides a side-by-side comparison of the data obtained from studies utilizing these two models, focusing on key behavioral and neurochemical parameters.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of this compound administration and VMAT2 heterozygous knockout on locomotor activity and striatal dopamine levels.
Table 1: Effects on Locomotor Activity
| Model | Treatment/Condition | Species | Locomotor Activity (Horizontal) | Locomotor Activity (Vertical/Rearing) | Reference |
| Pharmacological | This compound (8.0 mg/kg) | Mouse | Reduced climbing behavior in the forced swim test, indicative of reduced motor activation. | Not specified | [6] |
| Pharmacological | This compound (2.0-8.0 mg/kg, IP) | Mouse | Dose-related decrease in panel pressing for a preferred reinforcer. | Not specified | [7] |
| Genetic | VMAT2 Heterozygous Knockout | Mouse | WT: 1868 ± 111.4 cm; HET: 1436 ± 132.8 cm (significant reduction) | Reduced rearing behavior in the open field. | [4] |
Table 2: Effects on Striatal Dopamine Levels
| Model | Treatment/Condition | Species | Striatal Dopamine Depletion | Reference |
| Pharmacological | This compound (5 mg/kg, p.o.) | Rat | Long-lasting decrease in extracellular dopamine levels for up to 6 hours. | [8] |
| Pharmacological | This compound (0.75 mg/kg) | Rat | Decreased extracellular dopamine in the nucleus accumbens. | [9][10] |
| Genetic | VMAT2 Heterozygous Knockout | Mouse | Basal extracellular dopamine levels depressed by ~40%. | [4] |
| Genetic | VMAT2 Heterozygous Knockout | Mouse | 42% reduction in total dopamine levels. | [4] |
| Genetic | VMAT2 Heterozygous Knockout | Mouse | METH-induced dopamine depletion was greater (-93%) compared to wild-type (-85%). | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Open Field Test for Locomotor Activity
Objective: To assess spontaneous locomotor and exploratory behavior.
Apparatus: A square arena (typically 40 x 40 cm) with walls to prevent escape, often made of a non-reflective material. The arena is placed in a sound-attenuated room with controlled lighting.
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes prior to the experiment.
-
Place a single mouse into the center of the open field arena.
-
Record the animal's activity for a predetermined period (e.g., 30-60 minutes) using an automated video-tracking system.
-
Parameters measured include:
-
Horizontal activity: Total distance traveled, movement velocity.
-
Vertical activity: Number of rearing events.
-
Exploratory behavior: Time spent in the center versus the periphery of the arena.
-
-
Between trials, thoroughly clean the arena with a 70% ethanol solution to eliminate olfactory cues.
In Vivo Microdialysis for Striatal Dopamine Measurement
Objective: To measure extracellular levels of dopamine and its metabolites in the striatum of freely moving animals.
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting the striatum. Allow for a recovery period of several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfusion: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into chilled collection vials.
-
Drug Administration: Administer this compound or vehicle at the desired time point.
-
Neurochemical Analysis: Analyze the collected dialysate samples for dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Radioligand Binding Assay for VMAT2
Objective: To determine the binding affinity of this compound to VMAT2.
Materials:
-
Brain tissue homogenates (e.g., striatum) from wild-type animals.
-
Radiolabeled ligand, typically [³H]dihydrotetrabenazine ([³H]DTBZ).
-
Unlabeled this compound for competition binding.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in a suitable buffer and prepare a membrane fraction through centrifugation.
-
Binding Reaction: Incubate the membrane preparation with a fixed concentration of [³H]DTBZ and varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of VMAT2 Inhibition.
Caption: Experimental Workflow.
Discussion and Conclusion
The data presented in this guide demonstrate a remarkable convergence in the phenotypic outcomes of pharmacological VMAT2 inhibition with this compound and genetic VMAT2 reduction. Both models lead to a significant decrease in locomotor activity and a substantial depletion of striatal dopamine.
The pharmacological model using this compound allows for the investigation of dose-dependent and time-course effects of VMAT2 inhibition. This is particularly useful for understanding the acute consequences of blocking VMAT2 function and for preclinical screening of novel VMAT2 inhibitors. The dose-response relationship observed with tetrabenazine on locomotor activity and dopamine depletion provides a translatable framework for predicting therapeutic windows and potential side effects.[7][8]
The VMAT2 heterozygous knockout mouse model, while lacking the temporal and dose control of pharmacological studies, offers a unique window into the chronic, developmental consequences of reduced VMAT2 function. The sustained partial depletion of monoamines from birth may lead to compensatory changes in other neurotransmitter systems that are not observed with acute drug administration.[4] The increased susceptibility of VMAT2+/- mice to neurotoxins like MPTP further highlights the crucial role of VMAT2 in neuronal protection.[5]
Cross-Validation Insights:
-
Behavioral Convergence: The reduction in locomotor activity observed in both models strongly suggests that this behavioral outcome is a direct consequence of VMAT2 inhibition and subsequent dopamine depletion.
-
Neurochemical Parallel: The similar magnitude of striatal dopamine depletion in both models provides a strong cross-validation of the central mechanism of action.
-
Complementary Information: While both models point to the same fundamental consequences of VMAT2 hypofunction, they provide complementary information. The acute and dose-dependent effects of tetrabenazine are mirrored by the chronic, genetically determined phenotype of the knockout mice.
References
- 1. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrabenazine is neuroprotective in Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 4. Vmat2 Heterozygous Mutant Mice Display a Depressive-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VMAT2-Deficient Mice Display Nigral and Extranigral Pathology and Motor and Nonmotor Symptoms of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the dopamine depleting agent tetrabenazine in tests evaluating different components of depressive-like behavior in mice: sex-dependent response to antidepressant drugs with SERT and DAT blocker profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dopamine depleting agent tetrabenazine alters effort-related decision making as assessed by mouse touchscreen procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdsabstracts.org [mdsabstracts.org]
- 9. Effort-related motivational effects of the VMAT-2 inhibitor tetrabenazine: implications for animal models of the motivational symptoms of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effort-Related Motivational Effects of the VMAT-2 Inhibitor Tetrabenazine: Implications for Animal Models of the Motivational Symptoms of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased Methamphetamine Neurotoxicity in Heterozygous Vesicular Monoamine Transporter 2 Knock-Out Mice | Journal of Neuroscience [jneurosci.org]
A Comparative Analysis of the In Vivo Potency of (+)-Tetrabenazine and its Active Metabolites
A comprehensive guide for researchers and drug development professionals on the comparative in vivo potency of (+)-Tetrabenazine and its primary active metabolites, (+)-α-dihydrotetrabenazine and (+)-β-dihydrotetrabenazine. This guide synthesizes available experimental data to provide an objective comparison of their efficacy as inhibitors of the vesicular monoamine transporter 2 (VMAT2).
This compound (TBZ) is a well-established therapeutic agent for hyperkinetic movement disorders, exerting its effects through the inhibition of VMAT2, a crucial transporter responsible for the packaging of monoamines into synaptic vesicles. This inhibition leads to the depletion of key neurotransmitters such as dopamine, which is central to its therapeutic action. However, this compound itself is rapidly metabolized in vivo to several active compounds, primarily the stereoisomers of dihydrotetrabenazine (HTBZ). Among these, (+)-α-dihydrotetrabenazine ((+)-α-HTBZ) and (+)-β-dihydrotetrabenazine ((+)-β-HTBZ) are recognized as the major contributors to the pharmacological activity of the parent drug. Understanding the relative in vivo potency of these metabolites is critical for optimizing therapeutic strategies and developing novel VMAT2 inhibitors with improved pharmacokinetic and pharmacodynamic profiles.
Quantitative Comparison of VMAT2 Binding Affinity
The primary mechanism of action for this compound and its active metabolites is the inhibition of VMAT2. The binding affinity of these compounds to VMAT2 is a key determinant of their potency. The following table summarizes the in vitro binding affinities (Ki values) for this compound and its principal metabolites. Lower Ki values indicate higher binding affinity.
| Compound | VMAT2 Binding Affinity (Ki, nM) |
| This compound | 4.47[1] |
| (+)-α-Dihydrotetrabenazine ((+)-α-HTBZ) | 0.97 - 3.96[1][2] |
| (+)-β-Dihydrotetrabenazine ((+)-β-HTBZ) | 13.4[1] |
| (-)-α-Dihydrotetrabenazine ((-)-α-HTBZ) | 2200[2] |
| (-)-β-Dihydrotetrabenazine ((-)-β-HTBZ) | Inactive |
In Vivo Potency: Dopamine Depletion
Experimental Protocols
VMAT2 Binding Assay
Objective: To determine the in vitro binding affinity (Ki) of test compounds to VMAT2.
Methodology:
-
Tissue Preparation: Rat brain striatal tissue is homogenized in a suitable buffer (e.g., sucrose buffer) and centrifuged to obtain a crude membrane preparation rich in VMAT2.
-
Radioligand Binding: The membrane preparation is incubated with a radiolabeled VMAT2 ligand, typically [³H]dihydrotetrabenazine, in the presence of varying concentrations of the test compound.
-
Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Dopamine Depletion Assay
Objective: To assess the in vivo potency of test compounds in depleting striatal dopamine levels.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used for this assay.
-
Drug Administration: Animals are administered the test compound (e.g., this compound or its metabolites) via a suitable route (e.g., intraperitoneal or oral). A range of doses is typically tested.
-
Tissue Collection: At a predetermined time point after drug administration (e.g., 1-2 hours), the animals are euthanized, and the striata are rapidly dissected and frozen.
-
Neurotransmitter Analysis: The concentration of dopamine and its metabolites (e.g., DOPAC and HVA) in the striatal tissue is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The dose of the test compound that produces a 50% reduction in striatal dopamine levels (ED50) is calculated to determine its in vivo potency.
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic conversion of this compound and a typical experimental workflow for evaluating the in vivo potency of these compounds.
Caption: Metabolic pathway of this compound to its active metabolites.
Caption: Experimental workflow for in vivo potency comparison.
Conclusion
The in vivo potency of this compound is a composite of the activities of its primary metabolites, (+)-α-dihydrotetrabenazine and (+)-β-dihydrotetrabenazine. In vitro binding data unequivocally demonstrate that (+)-α-HTBZ possesses the highest affinity for VMAT2, suggesting it is the most potent metabolite. While direct comparative in vivo ED50 values for dopamine depletion are not extensively documented, the profound effect of the parent drug on dopamine levels underscores the significant contribution of these active metabolites. Further head-to-head in vivo studies are warranted to precisely quantify the relative potencies of (+)-α-HTBZ and (+)-β-HTBZ in mediating the therapeutic effects of this compound. This knowledge will be invaluable for the rational design of next-generation VMAT2 inhibitors with optimized efficacy and safety profiles.
References
A Comparative Guide to the Synthesis of Enantiomerically Pure (+)-Tetrabenazine: Established Resolution vs. Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure active pharmaceutical ingredients is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparison of two distinct pathways to obtain (+)-tetrabenazine, a crucial vesicular monoamine transporter 2 (VMAT2) inhibitor: the established method of chiral resolution of a racemic mixture and a newer, more direct asymmetric synthesis approach.
Tetrabenazine is used in the treatment of hyperkinetic movement disorders such as the chorea associated with Huntington's disease.[1] The therapeutic activity resides primarily in the (+)-enantiomer, making its stereoselective synthesis a topic of significant interest.[1] This guide presents a quantitative comparison of an established and a novel synthesis pathway, complete with detailed experimental protocols and workflow visualizations to aid in the evaluation and selection of a suitable synthetic strategy.
Performance Comparison at a Glance
The following table summarizes the key quantitative metrics for the two synthetic routes to enantiomerically pure this compound. The established method involves the synthesis of racemic tetrabenazine followed by chiral resolution, while the new method employs a palladium-catalyzed asymmetric synthesis to directly obtain the desired enantiomer.
| Metric | Established Method: Chiral Resolution | New Method: Asymmetric Synthesis |
| Overall Yield of (+)-TBZ | ~20% (from racemic mixture) | 21% (overall from dihydroisoquinoline)[2] |
| Enantiomeric Excess (ee) | >98%[3] | >97%[4] |
| Number of Key Stages | 2 (Racemic Synthesis + Resolution) | 5 (Multi-step sequence) |
| Key Reagents | (+)-10-Camphorsulfonic Acid | Chiral Palladium Catalyst, Diisopropylmalonate, Dess–Martin periodinane |
| Key Techniques | Diastereomeric Salt Crystallization | Asymmetric Catalysis, Multi-step organic synthesis |
Visualizing the Synthetic Pathways
To better understand the logic and workflow of each approach, the following diagrams, generated using the DOT language, illustrate the new asymmetric synthesis pathway and a comparison of the overall workflows.
Figure 1: The new asymmetric synthesis pathway for this compound.
Figure 2: Comparison of the established and new synthesis workflows.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments in both the established chiral resolution and the new asymmetric synthesis pathways.
Established Method: Chiral Resolution of Racemic Tetrabenazine
This method relies on the formation of diastereomeric salts of the tetrabenazine enantiomers with a chiral acid, which can then be separated by crystallization.
1. Formation and Crystallization of the Diastereomeric Salt:
-
A warm solution of racemic tetrabenazine (17 g, 53.6 mmol) in acetone (230 mL) is treated with (1S)-(+)-10-camphorsulfonic acid (6.2 g, 26.7 mmol).[3]
-
The mixture is cooled to room temperature with stirring and then left to stand for 48 hours.[3]
-
The resulting crystals of the (1S)-(+)-10-camphorsulfonic acid salt of (+)-(3R,11bR)-tetrabenazine are collected by filtration.[3]
-
These crystals are then recrystallized from acetone (80 mL) to yield a product with an enantiomeric excess of approximately 98.9%.[3]
2. Liberation of this compound:
-
The purified diastereomeric salt is dissolved in methanol (26 mL).[3]
-
The solution is neutralized to a pH of 8 with ammonium hydroxide.[3]
-
Water (190 mL) is then added to precipitate the free base.[3]
-
The solid this compound is collected by filtration, yielding a white solid with an enantiomeric excess of >98%.[3]
New Method: Palladium-Catalyzed Asymmetric Synthesis
This multi-step synthesis builds the chiral centers of this compound through a key asymmetric catalytic reaction.
1. Asymmetric Malonate Addition to Dihydroisoquinoline:
-
The starting material, 6,7-dimethoxy-3,4-dihydroisoquinoline, is first activated by protection with a t-butoxycarbonyl (Boc) group.[4]
-
The key asymmetric carbon-carbon bond formation is achieved through a palladium-catalyzed reaction. A chiral palladium(II) complex is used to catalyze the addition of diisopropylmalonate to the N-Boc protected dihydroisoquinoline.[4][5] This reaction proceeds in high yield (up to 98%) and high enantioselectivity (up to 97% ee).[5]
2. Conversion of β-Amino Malonate to Chiral Aldehyde:
-
The resulting chiral β-amino malonate is converted to a chiral aldehyde through a three-step sequence:
3. Formation of the Unsaturated Ketone:
-
The chiral aldehyde is then reacted with a vinyl iodide in a Nozaki-Hiyama-Kishi reaction to form an allylic alcohol.[4]
-
This alcohol is subsequently oxidized to the corresponding unsaturated ketone using Dess-Martin periodinane.[4]
4. Final Deprotection and Cyclization:
-
The Boc protecting group is removed under acidic conditions.[3]
-
The deprotection triggers a spontaneous 6-endo-trig cyclization via a conjugate addition of the newly formed secondary amine to the unsaturated ketone.[3]
-
This final step yields this compound as a separable 5:1 mixture of diastereomers with a 46% yield.[3]
Conclusion
Both the established chiral resolution and the newer asymmetric synthesis pathway offer effective means to produce enantiomerically pure this compound. The choice between these methods will depend on factors such as the availability of starting materials and specialized catalysts, the desired scale of the synthesis, and the importance of factors like step economy and overall yield. The asymmetric synthesis, while involving more steps, offers a more direct route to the desired enantiomer without the need to synthesize and then separate a racemic mixture. This guide provides the necessary data and procedural outlines to assist researchers in making an informed decision for their specific needs.
References
- 1. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pd(II)-catalyzed asymmetric addition of malonates to dihydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of (+)-Tetrabenazine and Deutetrabenazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of (+)-tetrabenazine and its deuterated analogue, deutetrabenazine. The inclusion of deuterium in the deutetrabenazine structure significantly alters its metabolic fate, leading to a distinct pharmacokinetic profile with important clinical implications. This document summarizes key pharmacokinetic data, outlines experimental methodologies, and visualizes the metabolic pathways to offer a comprehensive resource for researchers and drug development professionals.
Pharmacokinetic Data Summary
The substitution of hydrogen with deuterium at key metabolic sites in the tetrabenazine molecule results in a slower rate of metabolism for deutetrabenazine's active metabolites. This "kinetic isotope effect" leads to a longer half-life and increased systemic exposure of the active moieties, allowing for less frequent dosing and potentially improved tolerability.[1][2] The following table summarizes the key pharmacokinetic parameters of the active metabolites of this compound and deutetrabenazine following a single oral dose of 25 mg of each compound in healthy volunteers.[1]
| Pharmacokinetic Parameter | This compound Metabolites (α+β)-HTBZ | Deutetrabenazine Metabolites (deuterated α+β)-HTBZ |
| Cmax (ng/mL) | 61.6 | 74.6 |
| AUCinf (ng•hr/mL) | 261 | 542 |
| Half-life (t½) (hours) | 4.8 | 8.6 |
| Data from a single-dose (25 mg), randomized, double-blind, two-period crossover study in healthy volunteers.[1] |
Metabolic Pathway and Mechanism of Action
Both this compound and deutetrabenazine are prodrugs that are rapidly and extensively converted to their active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[1] These metabolites are responsible for the pharmacological activity of the drugs, which involves the reversible inhibition of vesicular monoamine transporter 2 (VMAT2).[2] This inhibition leads to the depletion of monoamines, such as dopamine, in the central nervous system.[2]
The primary difference in the metabolism of the two compounds lies in the subsequent O-demethylation of the active HTBZ metabolites, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[1][3] The carbon-deuterium bonds in deutetrabenazine's metabolites are stronger than the corresponding carbon-hydrogen bonds in tetrabenazine's metabolites, leading to a slower rate of CYP2D6-mediated metabolism.[3] This results in a prolonged half-life and increased exposure to the active metabolites of deutetrabenazine.[1]
Experimental Protocols
Clinical Study Design: A Representative Example
The pharmacokinetic data presented in this guide is based on a randomized, double-blind, two-period, crossover study in healthy volunteers.[1] A typical protocol for such a study is as follows:
-
Subject Recruitment: Healthy adult volunteers are screened and enrolled in the study.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences:
-
Sequence 1: this compound in Period 1, followed by Deutetrabenazine in Period 2.
-
Sequence 2: Deutetrabenazine in Period 1, followed by this compound in Period 2.
-
-
Dosing: A single oral dose of 25 mg of the assigned drug is administered.[1]
-
Washout Period: A washout period of sufficient duration (e.g., 72 hours) separates the two treatment periods to ensure complete elimination of the first drug before administration of the second.[1]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after each drug administration to characterize the plasma concentration-time profile of the parent drugs and their metabolites.
-
Pharmacokinetic Analysis: Plasma concentrations of the analytes are determined, and key pharmacokinetic parameters (Cmax, AUC, t½) are calculated.
Analytical Methodology: LC-MS/MS for Plasma Concentration Measurement
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the simultaneous quantification of tetrabenazine, deutetrabenazine, and their respective active metabolites in human plasma.[4]
-
Sample Preparation:
-
Aliquots of human plasma (e.g., 200 µL) are used for analysis.
-
An internal standard (e.g., tetrabenazine-d7) is added to each sample.
-
Solid-phase extraction (SPE) using C18 cartridges is performed to extract the analytes from the plasma matrix.[4]
-
-
Chromatographic Separation:
-
The extracted and reconstituted samples are injected into a high-performance liquid chromatography (HPLC) system.
-
Separation is achieved on a C18 analytical column (e.g., Zorbax SB C18).[4]
-
A mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5 mM ammonium acetate) is used for gradient or isocratic elution.[4]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer (e.g., API-4000).[4]
-
The instrument is operated in the multiple reaction-monitoring (MRM) mode to selectively detect and quantify the parent drugs and their metabolites.
-
-
Quantification:
-
Calibration curves are generated using standards of known concentrations.
-
The concentration of each analyte in the plasma samples is determined by comparing its peak area ratio to the internal standard with the calibration curve. The linear range for tetrabenazine is typically 0.01-5.03 ng/mL, and for its active metabolites, it is 0.50-100 ng/mL.[4]
-
References
- 1. neurology.org [neurology.org]
- 2. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The effect of potent CYP2D6 inhibition on the pharmacokinetics and safety of deutetrabenazine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of (+)-Tetrabenazine and Valbenazine in Preclinical Models
This guide provides a detailed preclinical comparison of (+)-Tetrabenazine ((+)-TBZ) and valbenazine, two vesicular monoamine transporter 2 (VMAT2) inhibitors. While both compounds are central to the management of hyperkinetic movement disorders, their preclinical profiles reveal key differences in their action and metabolism. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Valbenazine was developed as a prodrug of the single, active isomer of tetrabenazine, (+)-α-dihydrotetrabenazine ((+)-α-HTBZ), to provide more consistent plasma concentrations. Preclinical studies highlight differences in their metabolic pathways and their interactions with VMAT2. While tetrabenazine is a racemic mixture that is metabolized into four isomers, valbenazine is specifically converted to (+)-α-HTBZ, the most active metabolite for VMAT2 inhibition. This targeted delivery aims to reduce the side effects associated with the other metabolites of tetrabenazine.
Comparative Pharmacodynamics
The primary pharmacodynamic effect of both this compound and valbenazine is the inhibition of VMAT2, which leads to the depletion of dopamine in presynaptic vesicles.
Table 1: VMAT2 Binding Affinity and Dopamine Receptor Binding
| Compound | Target | Assay Type | Kᵢ (nM) | Species | Reference |
| (+)-α-HTBZ | VMAT2 | [³H]Dihydrotetrabenazine Binding | 2.9 | Rat | |
| Valbenazine | VMAT2 | [³H]Dihydrotetrabenazine Binding | >10,000 | Rat | |
| (+)-α-HTBZ | D₂ Receptor | [³H]Spiperone Binding | 280 | Rat | |
| Valbenazine | D₂ Receptor | [³H]Spiperone Binding | >10,000 | Rat |
Kᵢ: Inhibitory constant. A lower Kᵢ indicates a higher binding affinity.
As shown in Table 1, the active metabolite of both drugs, (+)-α-HTBZ, demonstrates high affinity for VMAT2, while the parent drug valbenazine has a low affinity, confirming its role as a prodrug. Both (+)-α-HTBZ and valbenazine show significantly lower affinity for the dopamine D₂ receptor, indicating a reduced risk of direct dopamine antagonism.
Comparative Pharmacokinetics
The pharmacokinetic profiles of this compound and valbenazine differ significantly due to their distinct metabolic pathways.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Valbenazine | Species |
| Active Metabolite(s) | (+)-α-HTBZ, (+)-β-HTBZ | (+)-α-HTBZ | Human |
| Tₘₐₓ of Active Metabolite | ~1.5 hours | ~1.5 hours | Human |
| Half-life of Active Metabolite | ~5 hours | ~20 hours | Human |
Tₘₐₓ: Time to maximum plasma concentration.
Valbenazine is designed for a slower conversion to (+)-α-HTBZ, resulting in a longer half-life of the active metabolite compared to the administration of tetrabenazine. This allows for once-daily dosing and more stable plasma concentrations.
Experimental Protocols
VMAT2 Binding Assay
This assay determines the binding affinity of the test compounds to VMAT2.
-
Tissue Preparation: Striatal tissue from male Sprague-Dawley rats is homogenized in a sucrose buffer.
-
Incubation: The homogenate is incubated with the radioligand [³H]dihydrotetrabenazine and varying concentrations of the test compound.
-
Detection: Bound and free radioligand are separated by filtration, and the radioactivity of the bound ligand is measured using liquid scintillation counting.
-
Data Analysis: The inhibitory constant (Kᵢ) is calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Dopamine Receptor Binding Assay
This assay measures the affinity of the compounds for the dopamine D₂ receptor.
-
Tissue Preparation: Striatal tissue is prepared as described for the VMAT2 binding assay.
-
Incubation: The homogenate is incubated with the radioligand [³H]spiperone and varying concentrations of the test compound.
-
Detection and Analysis: The protocol follows the same procedure as the VMAT2 binding assay to determine the Kᵢ values.
Signaling and Metabolic Pathways
The following diagrams illustrate the metabolic pathways of tetrabenazine and valbenazine and a typical experimental workflow for their preclinical evaluation.
Caption: Metabolic pathways of Tetrabenazine and Valbenazine.
Caption: Preclinical evaluation workflow for VMAT2 inhibitors.
Conclusion
Preclinical data demonstrates that while both this compound and valbenazine ultimately act through the active metabolite (+)-α-HTBZ to inhibit VMAT2, their metabolic and pharmacokinetic profiles are distinct. Valbenazine's design as a prodrug of a single active isomer leads to a more predictable pharmacokinetic profile with a longer half-life, which may contribute to a more favorable dosing regimen and potentially fewer side effects compared to the racemic mixture of tetrabenazine. These preclinical findings underscore the rationale for the development of valbenazine as a refined therapeutic option for hyperkinetic movement disorders.
A Comparative Analysis of the Side Effect Profiles of (+)-Tetrabenazine and Other VMAT2 Inhibitors
A comprehensive guide for researchers and drug development professionals on the comparative tolerability of vesicular monoamine transporter 2 (VMAT2) inhibitors, supported by experimental data from pivotal clinical trials.
Vesicular monoamine transporter 2 (VMAT2) inhibitors, including (+)-tetrabenazine, deutetrabenazine, and valbenazine, are crucial in managing hyperkinetic movement disorders such as Huntington's disease chorea and tardive dyskinesia. While their efficacy is well-established, their clinical utility is often dictated by their side effect profiles. This guide provides a detailed comparison of the adverse event profiles of these agents, supported by quantitative data from key clinical studies and an overview of the experimental methodologies used to assess these effects.
Comparative Side Effect Profiles of VMAT2 Inhibitors
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) observed in clinical trials of tetrabenazine, deutetrabenazine, and valbenazine. It is important to note that direct head-to-head comparative trials are limited, and the data presented here are derived from separate placebo-controlled and open-label studies.
| Adverse Event | Tetrabenazine | Deutetrabenazine | Valbenazine | Placebo |
| Somnolence/Sedation | 10.9% - 39%[1][2] | 4% - 13.8%[3][4] | 5.3% - 10.9%[1][5] | 3.9% - 10.2%[3][5] |
| Akathisia | 9.5% - 13%[1][6] | ~3.3%[5] | 3.3% - 5.3%[5] | 1.3%[5] |
| Parkinsonism | 7% - 28.5%[1][6] | Not significantly different from placebo[3] | Not significantly different from placebo[7] | N/A |
| Depression | 5.5% - 31%[1][2] | 1.7% - 4.8%[3][4] | Not significantly different from placebo[7] | 1.7% - 6.7%[3][4] |
| Diarrhea | 2%[1] | Increased incidence compared to placebo[5] | N/A | N/A |
| Dry Mouth | N/A | Common[8] | 3.3%[5] | 1.3%[5] |
| Fatigue | 2%[1] | 6.9%[3] | 2.0%[1] | 1.3% - 8.5%[1][3] |
| Insomnia | 11% - 33%[2][6] | 4% (in TD)[9] | N/A | N/A |
| Anxiety | 4% - 10.3%[1][6] | 3.4% - 3.5%[3][4] | N/A | 6.8%[3] |
| Suicidal Ideation/Behavior | Black box warning; increased risk observed[1][10] | No increased risk observed in TD trials[3] | No increased risk observed in TD trials[7] | 1.7% (ideation)[3] |
Note: Incidence rates are presented as ranges from multiple sources and may vary depending on the patient population (Huntington's disease vs. tardive dyskinesia) and study design.
Experimental Protocols for Adverse Event Assessment
The assessment of side effects in the pivotal clinical trials for VMAT2 inhibitors involved rigorous and standardized methodologies to ensure patient safety and to accurately characterize the tolerability of these drugs.
Key Methodologies in Pivotal Trials:
-
Systematic Monitoring of Treatment-Emergent Adverse Events (TEAEs): In studies for all three drugs, investigators systematically recorded any untoward medical occurrences, regardless of their perceived relationship to the study drug.[11] The severity of these events was typically graded (e.g., mild, moderate, severe), and their potential relationship to the treatment was assessed by the investigator.[11]
-
Standardized Rating Scales for Movement Disorders:
-
Abnormal Involuntary Movement Scale (AIMS): The AIMS was the primary efficacy measure in the tardive dyskinesia trials for deutetrabenazine (ARM-TD and AIM-TD) and valbenazine (KINECT 3).[3][5] It is a 12-item, clinician-rated scale that assesses the severity of involuntary movements in different body regions.[11] While primarily an efficacy endpoint, changes in AIMS scores can also indicate a worsening of motor symptoms.
-
Unified Parkinson's Disease Rating Scale (UPDRS) Motor Subscale: This scale was used in the ARM-TD study for deutetrabenazine to monitor for the emergence of parkinsonism, a known potential side effect of VMAT2 inhibitors.[3]
-
-
Assessment of Psychiatric and Behavioral Side Effects:
-
Columbia-Suicide Severity Rating Scale (C-SSRS): The C-SSRS was utilized in the deutetrabenazine and valbenazine clinical trials to prospectively assess for suicidal ideation and behavior.[7][9] This scale is considered a gold standard for this purpose in clinical trials.[12][13]
-
Hospital Anxiety and Depression Scale (HADS): The HADS, a patient-reported outcome measure, was used in the deutetrabenazine trials to screen for anxiety and depression.[9]
-
Barnes Akathisia Rating Scale (BARS): While not always explicitly named in the summary results, scales like the BARS are the standard for assessing akathisia, a subjective feeling of inner restlessness. The KINECT 3 extension study for valbenazine specifically monitored for treatment-emergent akathisia.[7]
-
-
Global Impression Scales:
-
Clinical Global Impression of Change (CGIC) and Patient Global Impression of Change (PGIC): These scales were used in the deutetrabenazine and valbenazine trials to capture the overall change in a patient's condition from the perspective of both the clinician and the patient.[3][11] These can reflect the overall impact of both efficacy and side effects.
-
Mechanism of Action and Side Effect Etiology
The therapeutic and adverse effects of VMAT2 inhibitors are intrinsically linked to their mechanism of action: the depletion of monoamines, particularly dopamine, from presynaptic vesicles.
Caption: Mechanism of VMAT2 inhibition leading to therapeutic and adverse effects.
The improved side effect profiles of the second-generation VMAT2 inhibitors, deutetrabenazine and valbenazine, are attributed to their pharmacokinetic properties. Deutetrabenazine is a deuterated form of tetrabenazine, which leads to a slower metabolism and more stable plasma concentrations, reducing peak-to-trough fluctuations.[7] Valbenazine has a longer half-life, allowing for once-daily dosing and also resulting in more consistent plasma levels.[14] These more stable pharmacokinetics are thought to contribute to the lower incidence of certain adverse events, such as somnolence and parkinsonism, compared to tetrabenazine.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and Efficacy of Tetrabenazine and Use of Concomitant Medications During Long-Term, Open-Label Treatment of Chorea Associated with Huntington’s and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. researchgate.net [researchgate.net]
- 5. KINECT 3: A Phase 3 Randomized, Double-Blind, Placebo-Controlled Trial of Valbenazine for Tardive Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. psychiatrist.com [psychiatrist.com]
- 9. austedohcp.com [austedohcp.com]
- 10. Treatment of tardive dyskinesia with VMAT-2 inhibitors: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Columbia-Suicide Severity Rating Scale (C-SSRS) | Columbia University Department of Psychiatry [columbiapsychiatry.org]
- 13. cssrs.columbia.edu [cssrs.columbia.edu]
- 14. Indirect tolerability comparison of Deutetrabenazine and Tetrabenazine for Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (+)-Tetrabenazine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of (+)-Tetrabenazine is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Pre-Disposal Handling and Storage
Proper handling and storage are the first steps in a safe disposal process. Always consult the Safety Data Sheet (SDS) for specific handling instructions.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-impermeable gloves, safety goggles with side-shields, and a lab coat.[1][2] In case of dust formation, use a suitable respirator.[3]
-
Ventilation: Handle this compound in a well-ventilated area to avoid the formation of dust and aerosols.[1]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep it away from incompatible materials, such as oxidizing agents.[3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spills:
-
Avoid breathing dust and contact with skin and eyes.[3]
-
Use dry clean-up procedures and avoid generating dust.[3]
-
Dampen the spilled material with water to prevent dusting before sweeping.[3]
-
Collect the material using non-sparking tools and place it in a suitable, closed container for disposal.[1][3]
-
-
Major Spills:
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal facility.
-
Method of Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[3][4] It is crucial to consult with your institution's environmental health and safety (EHS) department to ensure compliance with all applicable guidelines.
-
Prohibited Disposal Methods:
Packaging for Disposal
Proper packaging of the waste is essential for safe transport and disposal.
-
Containers: Use suitable and closed containers for the collected waste.[1]
-
Labeling: Clearly label the waste container with the contents, including the name "this compound" and any associated hazards.
-
Container Decontamination: Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to make it unusable for other purposes before disposing of it in a sanitary landfill.[1]
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key hazard information for this compound.
| Parameter | Value | Reference |
| Oral LD50 (mouse) | 550 mg/kg | [3] |
| Intraperitoneal LD50 (mouse) | 250 mg/kg | [3] |
| Subcutaneous LD50 (mouse) | 400 mg/kg | [3] |
| Intravenous LD50 (mouse) | 150 mg/kg | [3] |
Disclaimer: This information is intended as a guide and does not replace the need to follow all applicable local, state, and federal regulations. Always consult your institution's EHS department for specific guidance.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
